molecular formula C21H17FO3 B1344177 Benzyl 2-(benzyloxy)-4-fluorobenzoate CAS No. 351445-97-1

Benzyl 2-(benzyloxy)-4-fluorobenzoate

Cat. No.: B1344177
CAS No.: 351445-97-1
M. Wt: 336.4 g/mol
InChI Key: GOSCYMWPVHDXJI-UHFFFAOYSA-N
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Description

Benzyl 2-(benzyloxy)-4-fluorobenzoate is a useful research compound. Its molecular formula is C21H17FO3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-(benzyloxy)-4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(benzyloxy)-4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 4-fluoro-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FO3/c22-18-11-12-19(21(23)25-15-17-9-5-2-6-10-17)20(13-18)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSCYMWPVHDXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1H NMR and 13C NMR spectra of Benzyl 2-(benzyloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Benzyl 2-(benzyloxy)-4-fluorobenzoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry for the unambiguous structural elucidation of molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Benzyl 2-(benzyloxy)-4-fluorobenzoate, a versatile intermediate in pharmaceutical and materials science research.[3] By dissecting the theoretical underpinnings of chemical shifts, spin-spin coupling, and the influence of substituents—particularly the fluorine atom—this document serves as a reference for researchers, scientists, and drug development professionals. We will explore the causality behind the spectral features, present detailed experimental protocols, and provide predictive data to facilitate the characterization of this and structurally related compounds.

Introduction: The Molecule and the Method

Benzyl 2-(benzyloxy)-4-fluorobenzoate (Molecular Formula: C₂₁H₁₇FO₃, Molecular Weight: 336.36 g/mol ) is a complex ester featuring three distinct aromatic rings and two benzylic methylene groups.[3] Its utility in organic synthesis stems from the unique electronic properties conferred by the fluorine substituent and the reactivity of its ester and ether functionalities.[3]

Accurate structural verification is the cornerstone of chemical research. NMR spectroscopy provides unparalleled insight into molecular architecture by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[1][2] The key parameters derived from an NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

  • Integration: Reveals the relative number of nuclei generating a signal.

  • Spin-Spin Coupling (J-coupling): Describes the interaction of neighboring nuclei through chemical bonds, providing connectivity information.[4]

This guide will systematically predict and interpret these parameters for Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Structural and Electronic Analysis

To interpret the NMR spectra, we must first understand the molecule's structure and the electronic influence of its constituent groups.

Figure 1: Numbered structure of Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Key Structural Features Influencing NMR Spectra:

  • Fluorinated Aromatic Ring (Ring A): This is the most complex system. The protons H-3, H-5, and H-6 will be influenced by the electron-withdrawing ester group, the electron-donating benzyloxy group, and the highly electronegative fluorine atom. The fluorine atom will induce spin-spin coupling with nearby protons and carbons.

  • Two Benzyl Groups: The protons on the benzyloxy ring (C1'-C6') and the benzyl ester ring (C1''-C6'') are in different electronic environments. The benzyl ester group is adjacent to an electron-withdrawing carbonyl, while the benzyloxy group is adjacent to an ether oxygen. This will cause subtle but distinct differences in their chemical shifts. The two methylene groups (C8 and C9) are also electronically distinct.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic regions. The standard reference for ¹H NMR is tetramethylsilane (TMS) at δ = 0.00 ppm.[5]

Aromatic Region (δ 6.5 - 8.0 ppm)

The aromatic region will contain signals from 13 protons, leading to a complex and overlapping pattern.[6]

  • Ring A (Fluorinated Ring):

    • H-6: This proton is ortho to the powerfully electron-withdrawing ester group, which will shift it significantly downfield (to a higher δ value). It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 (ortho-coupling, ³JHH ≈ 8-9 Hz) and H-3 (para-coupling, ⁵JHH, which is often unresolved or very small).

    • H-5: This proton is ortho to the fluorine atom and meta to the ester group. It will be split by H-6 (ortho-coupling, ³JHH ≈ 8-9 Hz) and the fluorine atom (meta-coupling, ⁴JHF ≈ 5-7 Hz), likely appearing as a doublet of doublets (dd).

    • H-3: This proton is ortho to the electron-donating benzyloxy group and meta to the fluorine. It will be shifted upfield relative to other protons on this ring. It will appear as a doublet of doublets of doublets (ddd) due to coupling with the fluorine atom (ortho-coupling, ³JHF ≈ 8-10 Hz), H-5 (meta-coupling, ⁴JHH ≈ 2-3 Hz), and possibly a small para-coupling to H-6.[7]

  • Benzyl Rings (C1'-C6' and C1''-C6''):

    • The 10 protons on these two phenyl rings are expected to appear in the range of δ 7.2-7.5 ppm.[5] Due to the electronic similarity of the two benzyl groups, these signals are likely to overlap significantly, appearing as a complex multiplet.[5] The protons ortho to the methylene groups (H-2', H-6', H-2'', H-6'') may be slightly shifted relative to the meta and para protons.

Aliphatic Region (δ 5.0 - 5.5 ppm)
  • CH₂ Protons (C8 and C9):

    • C9-H₂ (Ester): The methylene protons of the benzyl ester are adjacent to the ester oxygen and the aromatic ring. They are expected to appear as a sharp singlet around δ 5.3-5.4 ppm.[5]

    • C8-H₂ (Ether): The methylene protons of the benzyloxy group are adjacent to the ether oxygen. They are typically found slightly upfield compared to their ester counterparts and should appear as a singlet around δ 5.1-5.2 ppm.[8]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-67.8 - 8.0dd³J(H6-H5) ≈ 8-9; ⁵J(H6-H3) ≈ 0-1
H-56.8 - 7.0dd³J(H5-H6) ≈ 8-9; ⁴J(H5-F) ≈ 5-7
H-36.7 - 6.9ddd³J(H3-F) ≈ 8-10; ⁴J(H3-H5) ≈ 2-3
H-2',6',2'',6''7.3 - 7.5m (overlapping)-
H-3',5',4',3'',5'',4''7.2 - 7.4m (overlapping)-
C9-H₂ (Ester)5.3 - 5.4s-
C8-H₂ (Ether)5.1 - 5.2s-

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon framework. Due to molecular asymmetry, all 21 carbons are chemically non-equivalent and should produce 21 distinct signals. The presence of fluorine introduces C-F coupling, which splits the signals of nearby carbons.[9]

Carbonyl and Aromatic Regions (δ 100 - 170 ppm)
  • C7 (Carbonyl): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the δ 164-166 ppm range.[5]

  • C-F (C4): The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will be shifted downfield.[9]

  • C-O (C2): The carbon attached to the benzyloxy group will also be shifted downfield due to the electronegative oxygen.

  • Other Aromatic Carbons: The remaining 16 aromatic carbons will appear between δ 110-140 ppm. Their signals will be split by C-F coupling over two bonds (²JCF), three bonds (³JCF), and sometimes four bonds (⁴JCF), with the magnitude of J decreasing with the number of bonds.[9][10]

Aliphatic Region (δ 65 - 75 ppm)
  • C8 and C9 (Methylene): The two benzylic methylene carbons are expected in the δ 66-72 ppm range. The C9 carbon of the benzyl ester may be slightly downfield compared to the C8 carbon of the benzyloxy ether.[5][8]

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (from C-F coupling)Predicted Coupling Constants (J, Hz)
C7 (C=O)164 - 166d⁴JCF ≈ 2-4
C4 (C-F)162 - 165d¹JCF ≈ 245-255
C2 (C-O)158 - 160d²JCF ≈ 20-25
C1', C1''135 - 137s-
C6131 - 133d³JCF ≈ 8-10
C2',6', C2'',6''128 - 129s-
C3',5', C3'',5''128 - 129s-
C4', C4''127 - 128s-
C1118 - 120d²JCF ≈ 20-25
C5108 - 110d²JCF ≈ 22-26
C3102 - 104d²JCF ≈ 23-27
C9 (Ester CH₂)67 - 69s-
C8 (Ether CH₂)70 - 72s-

The Causality of Coupling: Through-Bond vs. Through-Space

Spin-spin coupling is the indirect interaction between nuclear spins, mediated primarily by bonding electrons.[4]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg of sample in ~0.6 mL CDCl₃ b Add TMS as internal standard (0.03% v/v) a->b c Transfer to 5 mm NMR tube b->c d Insert sample into NMR spectrometer (≥400 MHz) c->d e Lock, tune, and shim the instrument d->e f Acquire ¹H spectrum (e.g., 16 scans) and ¹³C spectrum (e.g., 1024 scans) e->f g Apply Fourier Transform and phase correction f->g h Calibrate spectrum to TMS (¹H) or CDCl₃ (¹³C) g->h i Integrate peaks and analyze coupling constants h->i

Figure 3: Standard workflow for NMR sample preparation and data acquisition.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of Benzyl 2-(benzyloxy)-4-fluorobenzoate in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ=0 ppm). [5]2. Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. [11][12]Before acquisition, the instrument must be "locked" onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called "shimming."

  • ¹H Spectrum Acquisition: A standard proton experiment is run. Typically, 8 to 16 scans are sufficient due to the high sensitivity of the ¹H nucleus.

  • ¹³C Spectrum Acquisition: A proton-decoupled ¹³C experiment is performed. This involves irradiating the protons with a broad range of frequencies to collapse all C-H couplings into singlets, simplifying the spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio. The CDCl₃ solvent signal (δ ≈ 77.16 ppm) is often used as a secondary reference. [5]5. Data Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and calibrated.

Conclusion and Further Work

This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of Benzyl 2-(benzyloxy)-4-fluorobenzoate based on fundamental principles and data from analogous structures. The key takeaways for researchers are the expected chemical shift ranges, the complex splitting patterns in the fluorinated aromatic ring due to both H-H and H-F coupling, and the distinct signals for the two non-equivalent benzylic methylene groups.

For unambiguous assignment, especially in the crowded aromatic region, advanced 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To establish H-H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-C correlations, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.

By combining 1D and 2D NMR data, a complete and confident structural assignment of Benzyl 2-(benzyloxy)-4-fluorobenzoate can be achieved.

References

  • Chen, Y., Zhang, J., Fu, S.-S., & Yu, X.-Q. (2012). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Advanced Synthesis & Catalysis, 354, 1287. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride. Available at: [Link]

  • Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. Available at: [Link]

  • Reich, H. J. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Available at: [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Available at: [Link]

  • Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Reddit. (2017, November 4). NMR coupling, through bond or spatial? Or does it depend on type of NMR used? Available at: [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

  • National Institutes of Health. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC. Available at: [Link]

  • Stack Exchange. (2014, November 2). Why is proton coupling through bonds and how does this affect identical protons? Chemistry Stack Exchange. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Available at: [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • National Institutes of Health. (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. PMC. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • University of Washington. (n.d.). Fluorine NMR. Available at: [Link]

  • ResearchGate. (2025, August 6). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Available at: [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. Available at: [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling. Available at: [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available at: [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Download Table. Available at: [Link]

  • Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • ResearchGate. (n.d.). ¹H NMR (300 MHz) of benzyl benzoate deprotection at 30 °C. (a) Benzyl.... Available at: [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of Benzyl 2-(benzyloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract: This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of Benzyl 2-(benzyloxy)-4-fluorobenzoate, a versatile building block in pharmaceutical and synthetic chemistry. This document moves beyond a standard protocol, offering in-depth insights into the causal factors influencing experimental design, from sample preparation to the intricacies of fragmentation analysis under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By elucidating the predictable yet complex fragmentation pathways of this fluorinated aromatic ester, this guide serves as an authoritative resource for researchers seeking to unambiguously identify and characterize this compound and its analogs in complex matrices. All methodologies are presented as self-validating systems, reinforced by in-text citations to peer-reviewed literature and visualized through detailed diagrams and data tables.

Introduction: The Significance of Benzyl 2-(benzyloxy)-4-fluorobenzoate in Modern Chemistry

Benzyl 2-(benzyloxy)-4-fluorobenzoate (C₂₁H₁₇FO₃, Molecular Weight: 336.36 g/mol ) is a key intermediate in the synthesis of a wide array of organic molecules. Its unique trifecta of a fluorinated benzene ring, a central benzoate ester, and two benzyl ether moieties imparts a distinct reactivity profile, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, properties of paramount importance in drug design.

Given its structural complexity and role in synthesis, the unambiguous identification and characterization of Benzyl 2-(benzyloxy)-4-fluorobenzoate are critical. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for this purpose. This guide will dissect the mass spectrometric behavior of this molecule, providing a robust framework for its analysis.

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is paramount in mass spectrometry, dictating the nature and extent of fragmentation. For Benzyl 2-(benzyloxy)-4-fluorobenzoate, both "hard" and "soft" ionization methods offer complementary information.

  • Electron Ionization (EI): A high-energy process that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[1] This technique is particularly useful for structural elucidation and library matching.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically yields intact molecular ions or adducts, providing accurate molecular weight information.[2] ESI is amenable to coupling with liquid chromatography (LC-MS) for the analysis of complex mixtures.

The fragmentation of Benzyl 2-(benzyloxy)-4-fluorobenzoate is governed by the relative stabilities of the resulting ions and neutral losses, influenced by its core functional groups: the ester, the ether linkages, and the aromatic rings.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure robust and reproducible analysis.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[3]

Protocol:

  • Solubilization: Dissolve approximately 1 mg of Benzyl 2-(benzyloxy)-4-fluorobenzoate in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or a mixture thereof.[4]

  • Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. For direct infusion EI-MS, a higher concentration may be necessary.

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the MS inlet.

  • Vials: Use appropriate glass or polypropylene autosampler vials with PTFE septa to avoid contamination from plasticizers.[3]

Causality: The choice of solvent is critical; it must fully dissolve the analyte and be compatible with the ionization source. High-purity solvents minimize background noise and the formation of unwanted adducts. Dilution is necessary to avoid detector saturation and ion suppression effects, particularly in ESI.[5]

Instrumentation and Parameters

The following are typical starting parameters for the analysis of Benzyl 2-(benzyloxy)-4-fluorobenzoate. Optimization may be required based on the specific instrument and desired outcome.

ParameterElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Ionization Mode PositivePositive
Electron Energy 70 eVN/A
Ion Source Temp. 200-250 °C120-150 °C
Capillary Voltage N/A3-4 kV
Drying Gas Flow N/A5-10 L/min
Drying Gas Temp. N/A300-350 °C
Nebulizer Pressure N/A30-50 psi
Mass Range m/z 50-400m/z 100-500
Collision Energy (for MS/MS) N/A10-40 eV (for fragmentation studies)

Rationale: An electron energy of 70 eV is standard for EI-MS as it provides reproducible fragmentation patterns.[1] ESI parameters are optimized to ensure efficient desolvation and ionization while minimizing in-source fragmentation. Positive ion mode is selected due to the presence of atoms (oxygen) that can be readily protonated or form adducts with cations.

Electron Ionization (EI) Mass Spectrometry: Deciphering the Fragmentation Fingerprint

Under EI conditions, Benzyl 2-(benzyloxy)-4-fluorobenzoate will undergo extensive and predictable fragmentation. The resulting mass spectrum will be a unique fingerprint of the molecule.

Predicted Fragmentation Pathway

The fragmentation is initiated by the removal of an electron to form the molecular ion [M]•⁺ at m/z 336. The subsequent fragmentation is driven by the cleavage of the weakest bonds and the formation of stable carbocations.

EI_Fragmentation M [C₂₁H₁₇FO₃]•⁺ m/z 336 F1 [C₁₄H₁₁O₂]⁺ m/z 211 M->F1 - C₇H₆O F2 [C₇H₇]⁺ m/z 91 M->F2 - C₁₄H₁₀FO₃• F3 [C₁₄H₁₀FO₂]⁺ m/z 229 M->F3 - C₇H₇• F4 [C₆H₅CO]⁺ m/z 105 F1->F4 - C₇H₇• F6 [C₇H₆F]⁺ m/z 109 F3->F6 - CO₂ F5 [C₆H₅]⁺ m/z 77 F4->F5 - CO

Caption: Predicted EI fragmentation of Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Key Fragmentation Events:

  • Formation of the Tropylium Ion (m/z 91): A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium ion. This occurs via cleavage of the benzylic C-O bond.

  • α-Cleavage at the Ester: Cleavage of the bond between the carbonyl carbon and the benzylic oxygen of the ester results in the formation of a benzoyl-containing cation.

  • Loss of a Benzyl Radical: The molecular ion can lose a benzyl radical (•CH₂C₆H₅) to form an ion at m/z 245.

  • Cleavage of the Ether Linkage: The benzyloxy group can also undergo cleavage, leading to further fragmentation pathways.

Tabulated Predicted EI Fragments
m/z (Nominal)Proposed FormulaDescription
336[C₂₁H₁₇FO₃]•⁺Molecular Ion
245[C₁₄H₁₀FO₃]⁺Loss of a benzyl radical
229[C₁₄H₁₀FO₂]⁺Loss of a benzyloxy radical
123[C₇H₄FO]⁺Fragment from the fluorinated ring
105[C₇H₅O]⁺Benzoyl cation
91[C₇H₇]⁺Tropylium ion (base peak)
77[C₆H₅]⁺Phenyl cation

Electrospray Ionization (ESI) Mass Spectrometry: Unveiling the Molecular Ion

ESI is the preferred method for determining the molecular weight of Benzyl 2-(benzyloxy)-4-fluorobenzoate, especially when coupled with liquid chromatography.

Expected Adduct Formation

In positive ion mode ESI, protonated molecules ([M+H]⁺) and adducts with common cations are expected.

ESI_Adducts M C₂₁H₁₇FO₃ (m/z 336.1162) MH [M+H]⁺ m/z 337.1234 M->MH + H⁺ MNa [M+Na]⁺ m/z 359.1053 M->MNa + Na⁺ MK [M+K]⁺ m/z 375.0792 M->MK + K⁺

Caption: Common adducts in positive mode ESI-MS.

Common Adducts:

  • [M+H]⁺: m/z 337.1234

  • [M+Na]⁺: m/z 359.1053 (Sodium adducts are common due to the prevalence of sodium ions in glassware and solvents).[6]

  • [M+K]⁺: m/z 375.0792 (Potassium adducts are also frequently observed).[6]

ESI-MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) provides valuable structural information through controlled fragmentation.

Predicted ESI-MS/MS Fragmentation Pathway:

ESI_MSMS_Fragmentation MH [M+H]⁺ m/z 337 F1 [M+H - C₇H₈O]⁺ m/z 229 MH->F1 - Benzyl alcohol F2 [M+H - C₇H₈]⁺ m/z 245 MH->F2 - Toluene F3 [C₇H₇]⁺ m/z 91 MH->F3

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Key Fragmentation Events in ESI-MS/MS:

  • Neutral Loss of Benzyl Alcohol: The protonated molecule can readily lose a molecule of benzyl alcohol (C₇H₈O, 108 Da) to yield a fragment at m/z 229.

  • Neutral Loss of Toluene: Loss of toluene (C₇H₈, 92 Da) is another plausible fragmentation pathway, resulting in an ion at m/z 245.

  • Formation of the Benzyl Cation: The benzyl cation (m/z 91) is also expected to be a prominent fragment ion in the MS/MS spectrum.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments.[7][8]

Exact Mass Data:

IonCalculated Exact Mass
[C₂₁H₁₇FO₃]•⁺336.1162
[C₂₁H₁₈FO₃]⁺ ([M+H]⁺)337.1240
[C₂₁H₁₇FO₃Na]⁺ ([M+Na]⁺)359.1059
[C₁₄H₁₀FO₃]⁺245.0614
[C₇H₇]⁺91.0548

Application: By comparing the experimentally measured exact mass to the calculated exact mass, the elemental formula can be confirmed with a high degree of confidence, typically with a mass accuracy of <5 ppm. This is a critical step in the definitive identification of Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Conclusion: A Multi-faceted Approach to a Complex Molecule

The mass spectrometric analysis of Benzyl 2-(benzyloxy)-4-fluorobenzoate requires a strategic and multi-faceted approach. Electron ionization provides a detailed fragmentation pattern for structural confirmation, while electrospray ionization, particularly when coupled with tandem mass spectrometry, offers robust molecular weight determination and controlled fragmentation analysis. High-resolution mass spectrometry serves as the ultimate arbiter of elemental composition. By understanding the fundamental principles of ionization and the predictable fragmentation behavior of this important synthetic intermediate, researchers can confidently identify and characterize it, ensuring the integrity of their synthetic pathways and the purity of their final products. This guide provides the foundational knowledge and practical protocols to achieve this with scientific rigor.

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A Technical Guide to the Solubility of Benzyl 2-(benzyloxy)-4-fluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that dictates formulation strategies, reaction conditions, and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of Benzyl 2-(benzyloxy)-4-fluorobenzoate, a fluorinated aromatic ester of significant interest in organic synthesis and drug development.[1] While specific quantitative solubility data for this compound is not widely published, this document establishes a predictive framework based on its molecular structure and the fundamental principles of solvency. Furthermore, it provides a comprehensive, field-proven experimental protocol for determining thermodynamic solubility, ensuring researchers can generate reliable, in-house data. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally quantify the solubility of this compound and structurally related molecules.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like Benzyl 2-(benzyloxy)-4-fluorobenzoate, understanding its solubility profile is paramount for several reasons:

  • Synthetic Chemistry: Optimizing reaction media, controlling concentration, and facilitating purification processes such as crystallization.

  • Drug Development: Solubility is a primary determinant of a drug's dissolution rate and, consequently, its oral bioavailability.[2][3] An estimated 70% of new chemical entities in development pipelines exhibit poor aqueous solubility, making solvent selection for pre-formulation and formulation critical.[4][5]

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, and NMR requires solvents that can dissolve the analyte at the desired concentration without interference.

This guide will first deconstruct the molecular features of Benzyl 2-(benzyloxy)-4-fluorobenzoate to predict its behavior in various solvent classes. It will then present the "gold standard" shake-flask method for empirical solubility determination, a protocol designed for accuracy and reproducibility.[4][6]

Molecular Structure and Theoretical Solubility Predictions

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[7][8] The structure of Benzyl 2-(benzyloxy)-4-fluorobenzoate offers several clues to its solubility behavior.

Key Structural Features:

  • Large Aromatic System: The presence of three phenyl rings contributes significant nonpolar, hydrophobic character. These regions will interact favorably with aromatic solvents (e.g., Toluene, Xylene) and other nonpolar solvents through π-π stacking and van der Waals forces.

  • Ester and Ether Linkages: The ester (-COO-) and ether (-O-) functional groups introduce polar character due to the presence of electronegative oxygen atoms. These sites can act as hydrogen bond acceptors, allowing for interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, Acetone).

  • Fluorine Substituent: Fluorine is the most electronegative element, and its substitution on the benzene ring introduces a strong dipole.[9] While the C-F bond is polar, the small size of fluorine and its single bond mean it is a weak hydrogen bond acceptor. Its primary effect is altering the electronic distribution of the molecule, which can subtly influence interactions with polar solvents.[10][11][12]

A more quantitative approach to prediction involves Hansen Solubility Parameters (HSP), which deconstructs solvency into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8][13] The principle states that substances with similar HSP values (a small "HSP distance") are likely to be soluble in one another. While the exact HSP values for Benzyl 2-(benzyloxy)-4-fluorobenzoate are not published, we can infer its characteristics. The large aromatic structure suggests a high δD value. The ester and ether groups contribute to moderate δP and δH values.

Based on this structural analysis, a qualitative solubility prediction can be made:

Solvent Class Example Solvents Predicted Solubility Rationale
Nonpolar Aromatic Toluene, XyleneHigh The aromatic nature of the solvent aligns perfectly with the three phenyl rings of the solute ("like dissolves like").
Nonpolar Aliphatic Hexane, CyclohexaneLow to Moderate The dominant van der Waals forces in these solvents are insufficient to overcome the solute's crystal lattice energy and interact with its polar regions.
Polar Aprotic DMSO, DMF, Acetone, THFHigh These solvents possess strong dipoles that can effectively solvate the polar ester and ether groups without the steric hindrance of hydrogen bonding donors.
Polar Protic Ethanol, Methanol, IsopropanolModerate to High Alcohols can act as hydrogen bond acceptors and donors. While they can interact with the solute's oxygen atoms, the large hydrophobic bulk of the solute may limit miscibility compared to polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents have a good balance of polarity and ability to interact with the aromatic rings, making them excellent solvents for a wide range of organic molecules.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To move from prediction to quantification, a rigorous experimental method is required. The Shake-Flask Method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility, providing a measure of the true saturation point of a compound in a solvent at a given temperature.[6][14]

This protocol is designed to be a self-validating system. Each step is chosen to eliminate common sources of error:

  • Use of Excess Solid: Ensures that the solution reaches its maximum saturation point.

  • Controlled Temperature: Solubility is highly temperature-dependent; maintaining a constant temperature (e.g., 37 ± 1 °C for physiological relevance) is critical for reproducibility.[14]

  • Sufficient Equilibration Time: Short incubation times can lead to an underestimation of solubility. Sampling at multiple time points (e.g., 24 and 48 hours) until the concentration plateaus confirms that thermodynamic equilibrium has been reached.[6][14]

  • Phase Separation: Incomplete removal of undissolved solid particles is a major cause of overestimated solubility. Centrifugation followed by filtration of the supernatant provides a clear, particle-free saturated solution.

  • Validated Analytical Method: The use of a calibrated High-Performance Liquid Chromatography (HPLC) method ensures accurate and precise quantification of the dissolved solute.

  • Preparation:

    • Add an excess amount of crystalline Benzyl 2-(benzyloxy)-4-fluorobenzoate (e.g., 10-20 mg) to a series of 2 mL glass vials. The exact mass should be sufficient to ensure solid remains after equilibrium.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a speed sufficient to keep the solid suspended but not so vigorous as to cause excessive foaming (e.g., 250 RPM).[14]

    • Allow the samples to equilibrate for at least 24 hours. For confirmation of equilibrium, a second time point (e.g., 48 hours) is recommended.

  • Sample Processing (Phase Separation):

    • Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove any fine particulates.

  • Analysis:

    • Prepare a calibration curve using standard solutions of Benzyl 2-(benzyloxy)-4-fluorobenzoate of known concentrations in the same solvent.

    • Dilute the filtered supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted samples and standards via a validated HPLC-UV method.

    • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_process 3. Phase Separation cluster_analysis 4. Quantification prep1 Add Excess Solid to Vial prep2 Add Precise Volume of Solvent prep1->prep2 equil1 Agitate at Constant Temperature (≥24h) prep2->equil1 Seal Vial proc1 Centrifuge to Pellet Solid equil1->proc1 Confirm Equilibrium proc2 Filter Supernatant (0.22 µm) proc1->proc2 analysis1 Dilute Saturated Solution proc2->analysis1 Clear Saturated Solution analysis2 Analyze via HPLC-UV analysis1->analysis2 analysis3 Calculate Solubility (mg/mL) analysis2->analysis3

Caption: Workflow for determining thermodynamic solubility.

Conclusion

While published quantitative data for Benzyl 2-(benzyloxy)-4-fluorobenzoate is scarce, a thorough analysis of its molecular structure provides a strong predictive framework for its solubility in common organic solvents. The compound is anticipated to be highly soluble in polar aprotic, aromatic, and chlorinated solvents, with moderate to high solubility in polar protic solvents and lower solubility in nonpolar aliphatic solvents. For drug development and process chemistry, where precise data is non-negotiable, these predictions must be confirmed empirically. The detailed shake-flask protocol provided in this guide offers a robust, reliable, and scientifically sound method for generating high-quality thermodynamic solubility data, enabling researchers to make informed decisions in their synthetic and formulation development efforts.

References

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Methodological & Application

The Strategic Utility of Benzyl 2-(benzyloxy)-4-fluorobenzoate in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the use of versatile synthetic intermediates are paramount for the efficient development of novel therapeutic agents. Benzyl 2-(benzyloxy)-4-fluorobenzoate emerges as a key building block, uniquely featuring a fluorinated aromatic core and two distinct, cleavable benzyl protecting groups. This guide provides an in-depth exploration of its synthesis, strategic deprotection, and application as a precursor to medicinally relevant scaffolds, such as fluorinated diaryl ketones. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive framework for leveraging this compound's synthetic potential.

Introduction: The Rationale for Fluorinated Benzyl Benzoate Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy to enhance crucial pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small atomic radius can improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable electronic interactions, and modulate lipophilicity to enhance membrane permeability.[1] Benzyl 2-(benzyloxy)-4-fluorobenate serves as a valuable repository of these advantages, presenting a stable, crystalline solid that is amenable to a variety of synthetic transformations.

The compound's structure is notable for its two benzyl groups, which serve as protecting groups for the phenol and carboxylic acid functionalities. Benzyl ethers and esters are widely used in multi-step organic synthesis due to their general stability to a range of reaction conditions and their susceptibility to cleavage under specific, mild conditions, most commonly catalytic hydrogenolysis.[2][3] This dual protection allows for sequential and regioselective manipulation of the core structure, making it a highly versatile intermediate in the synthesis of complex molecules.

Table 1: Physicochemical Properties of Benzyl 2-(benzyloxy)-4-fluorobenzoate

PropertyValue
CAS Number 351445-97-1
Molecular Formula C₂₁H₁₇FO₃
Molecular Weight 336.36 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)
Storage Conditions Store at 2-8°C under an inert atmosphere

Synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate

The most direct route to Benzyl 2-(benzyloxy)-4-fluorobenzoate involves a two-step process starting from 4-fluoro-2-hydroxybenzoic acid: a Williamson ether synthesis to form the benzyl ether, followed by esterification of the carboxylic acid with benzyl alcohol. A more convergent approach, and the one detailed here, is the simultaneous benzylation of both the phenolic hydroxyl and the carboxylic acid groups of 4-fluoro-2-hydroxybenzoic acid.

Protocol 2.1: One-Pot Synthesis via Dual Benzylation

This protocol describes the simultaneous O-benzylation and esterification of 4-fluoro-2-hydroxybenzoic acid using benzyl bromide.

Materials:

  • 4-fluoro-2-hydroxybenzoic acid (1.0 eq)

  • Benzyl bromide (2.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus[4][5][6][7]

Procedure:

  • To a stirred solution of 4-fluoro-2-hydroxybenzoic acid in anhydrous DMF, add anhydrous potassium carbonate.

  • Slowly add benzyl bromide to the suspension at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.[4][5][6][7]

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[8][9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[10]

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford Benzyl 2-(benzyloxy)-4-fluorobenzoate as a white solid.[10][11]

Causality and Self-Validation: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thus liberating the phenoxide and carboxylate anions for nucleophilic attack on benzyl bromide.[12] The excess of benzyl bromide and K₂CO₃ ensures complete reaction of both acidic protons. The aqueous work-up is designed to remove the DMF solvent, unreacted starting materials, and inorganic salts.[8][9] Monitoring by TLC is crucial to determine the reaction endpoint, preventing the formation of byproducts from prolonged heating.[4][5][6][7] The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate start Start: 4-fluoro-2-hydroxybenzoic acid reactants Add Benzyl Bromide & K₂CO₃ in DMF start->reactants 1. reaction Heat to 60-70°C (4-6 hours) reactants->reaction 2. monitor Monitor by TLC reaction->monitor 3. monitor->reaction Incomplete workup Aqueous Work-up (Water, EtOAc, NaHCO₃, Brine) monitor->workup Reaction Complete purify Column Chromatography workup->purify 4. product Product: Benzyl 2-(benzyloxy)-4-fluorobenzoate purify->product 5.

Caption: Workflow for the synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Strategic Deprotection Protocols

The utility of Benzyl 2-(benzyloxy)-4-fluorobenzoate as a synthetic intermediate is primarily derived from the ability to selectively or simultaneously cleave the two benzyl protecting groups.

Protocol 3.1: Simultaneous Deprotection of Benzyl Ether and Ester

Catalytic hydrogenolysis is the most common and efficient method for the simultaneous cleavage of both benzyl ether and benzyl ester groups.[3][13]

Materials:

  • Benzyl 2-(benzyloxy)-4-fluorobenzoate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve Benzyl 2-(benzyloxy)-4-fluorobenzoate in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with H₂ gas (repeat 3x).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-fluoro-2-hydroxybenzoic acid.

Causality and Self-Validation: Palladium on carbon is a highly effective catalyst for the hydrogenolysis of the C-O bonds of benzyl ethers and esters.[3] The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis. The use of a Celite® pad for filtration is crucial to prevent the fine, pyrophoric Pd/C powder from passing through and contaminating the product. The completeness of the reaction can be verified by the disappearance of the starting material spot on TLC and the appearance of the more polar product spot.

Protocol 3.2: Selective Deprotection of the Benzyl Ester

Selective cleavage of the benzyl ester in the presence of the benzyl ether can be challenging but can be achieved under specific conditions, for instance, using certain Lewis acids or specific hydrogenation conditions with catalyst poisoning. A more straightforward approach for selective deprotection is often designed into the synthetic route by using protecting groups with orthogonal cleavage conditions from the outset. However, for the title compound, mild basic hydrolysis can be attempted, although it may be slow and require careful monitoring to avoid cleavage of the benzyl ether. A more reliable method for selective cleavage is treatment with nickel boride.[3]

Materials:

  • Benzyl 2-(benzyloxy)-4-fluorobenzoate (1.0 eq)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (2.0 eq)

  • Sodium borohydride (NaBH₄) (6.0 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolve Benzyl 2-(benzyloxy)-4-fluorobenzoate and NiCl₂·6H₂O in MeOH at 0°C.

  • Slowly add NaBH₄ in small portions to the stirred solution. A black precipitate of nickel boride will form.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Filter the mixture through a pad of Celite® and wash the pad with MeOH.

  • Concentrate the filtrate and perform an aqueous work-up by partitioning between EtOAc and water.

  • Dry the organic layer, concentrate, and purify by chromatography to yield 2-(benzyloxy)-4-fluorobenzoic acid.

Causality and Self-Validation: Nickel boride, generated in situ, is a chemoselective reagent that can cleave benzyl esters while leaving benzyl ethers intact under these conditions.[3] The reaction should be carefully monitored by TLC to avoid over-reduction or other side reactions. The final product should be characterized to confirm the retention of the benzyl ether group.

Deprotection_Strategies cluster_deprotection Deprotection of Benzyl 2-(benzyloxy)-4-fluorobenzoate cluster_simultaneous Simultaneous Deprotection cluster_selective Selective Deprotection start_node Benzyl 2-(benzyloxy)-4-fluorobenzoate simultaneous_reagents H₂, 10% Pd/C in MeOH or EtOAc start_node->simultaneous_reagents selective_reagents NiCl₂·6H₂O, NaBH₄ in MeOH start_node->selective_reagents simultaneous_product 4-fluoro-2-hydroxybenzoic acid simultaneous_reagents->simultaneous_product selective_product 2-(benzyloxy)-4-fluorobenzoic acid selective_reagents->selective_product

Caption: Deprotection pathways for Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Application in the Synthesis of Fluorinated Diaryl Ketones

Fluorinated diaryl ketones (benzophenones) are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[14][15] Benzyl 2-(benzyloxy)-4-fluorobenzoate can serve as a precursor to these valuable compounds through a Friedel-Crafts acylation reaction after conversion to the corresponding acid chloride.

Protocol 4.1: Synthesis of a 2-Hydroxy-4-fluorobenzophenone Derivative

This protocol outlines the conversion of Benzyl 2-(benzyloxy)-4-fluorobenzoate to a 2-hydroxy-4-fluorobenzophenone derivative, a key intermediate for further elaboration.

Step 1: Deprotection to 2-(Benzyloxy)-4-fluorobenzoic acid

  • Follow Protocol 3.2 for the selective deprotection of the benzyl ester.

Step 2: Conversion to the Acid Chloride

Materials:

  • 2-(benzyloxy)-4-fluorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Catalytic DMF (1-2 drops)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of 2-(benzyloxy)-4-fluorobenzoic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(benzyloxy)-4-fluorobenzoyl chloride, which is typically used immediately in the next step.

Step 3: Friedel-Crafts Acylation

Materials:

  • Crude 2-(benzyloxy)-4-fluorobenzoyl chloride (1.0 eq)

  • Anisole (or another electron-rich aromatic compound) (1.1 eq)

  • Aluminum chloride (AlCl₃), anhydrous (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • To a suspension of anhydrous AlCl₃ in anhydrous DCM at 0°C, add a solution of the crude 2-(benzyloxy)-4-fluorobenzoyl chloride in DCM.

  • To this mixture, add a solution of anisole in DCM dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield (2-(benzyloxy)-4-fluorophenyl)(4-methoxyphenyl)methanone.

Step 4: Final Deprotection to the Hydroxybenzophenone

  • The final benzyl ether deprotection can be achieved using Protocol 3.1 (catalytic hydrogenolysis) to yield (2-hydroxy-4-fluorophenyl)(4-methoxyphenyl)methanone.

Causality and Self-Validation: The conversion of the carboxylic acid to the more reactive acid chloride is necessary for the Friedel-Crafts acylation to proceed efficiently.[15][16] Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) and the acid chloride are moisture-sensitive. The final deprotection step unmasks the phenolic hydroxyl group, which can be a key pharmacophore for biological activity or a handle for further synthetic diversification. Each step should be monitored by TLC, and the structure of the final product confirmed by spectroscopic methods.

Conclusion

Benzyl 2-(benzyloxy)-4-fluorobenzoate is a strategically designed synthetic intermediate that offers significant advantages in pharmaceutical development. Its fluorinated core provides a foundation for enhancing the biological properties of target molecules, while the dual benzyl protecting groups allow for controlled and versatile synthetic manipulations. The protocols detailed in this guide provide a practical framework for the synthesis, deprotection, and application of this valuable building block, enabling the efficient construction of complex and medicinally relevant compounds.

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The Strategic Role of Benzyl 2-(benzyloxy)-4-fluorobenzoate in the Synthesis of Targeted Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Oncology

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent anti-cancer agents is paramount. Benzyl 2-(benzyloxy)-4-fluorobenzoate has emerged as a pivotal, yet often behind-the-scenes, intermediate in the synthesis of a new generation of targeted cancer therapeutics. Its unique structural architecture, featuring two benzyl protecting groups and a strategically positioned fluorine atom, offers a versatile platform for the construction of complex pharmacophores. The benzyl groups provide robust protection of reactive hydroxyl and carboxyl functionalities, allowing for selective transformations on the aromatic ring, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

This comprehensive guide delves into the synthesis and application of Benzyl 2-(benzyloxy)-4-fluorobenzoate, providing detailed experimental protocols and exploring its role in the creation of potent anti-cancer agents, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors and Aldehyde Dehydrogenase (ALDH) 1A3 inhibitors. The protocols and discussions herein are designed to provide researchers, medicinal chemists, and drug development professionals with the technical insights and practical methodologies required to leverage this important synthetic building block.

Synthesis of the Key Intermediate: Benzyl 2-(benzyloxy)-4-fluorobenzoate

The synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate is typically achieved from the commercially available starting material, 4-fluoro-2-hydroxybenzoic acid (also known as 4-fluorosalicylic acid). The synthetic strategy involves a two-step protection sequence: O-benzylation of the phenolic hydroxyl group followed by the benzylation of the carboxylic acid to form the benzyl ester.

Rationale for the Synthetic Approach

The protection of both the hydroxyl and carboxylic acid functionalities is crucial for preventing undesired side reactions in subsequent synthetic steps, particularly when aiming to introduce additional functional groups onto the aromatic ring required for the final drug scaffold. The use of benzyl groups is advantageous due to their general stability under a wide range of reaction conditions and their susceptibility to removal under relatively mild hydrogenolysis conditions.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid

This step involves the selective O-benzylation of the phenolic hydroxyl group of 4-fluoro-2-hydroxybenzoic acid. A Williamson ether synthesis approach is commonly employed.

  • Materials:

    • 4-fluoro-2-hydroxybenzoic acid

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-fluoro-2-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Slowly add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous mixture to pH 2-3 with 1 M HCl, which will precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to afford 2-(benzyloxy)-4-fluorobenzoic acid.

Step 2: Synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate

The carboxylic acid of the previously synthesized intermediate is then esterified using benzyl bromide.

  • Materials:

    • 2-(Benzyloxy)-4-fluorobenzoic acid

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone or Acetonitrile, anhydrous

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-(benzyloxy)-4-fluorobenzoic acid (1.0 equivalent) in anhydrous acetone or acetonitrile.

    • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

    • Add benzyl bromide (1.1 equivalents) and heat the mixture to reflux for 3-5 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Step Reactants Reagents Solvent Typical Yield Reference for Analogy
14-fluoro-2-hydroxybenzoic acid, Benzyl bromideK₂CO₃DMF85-95%[1]
22-(benzyloxy)-4-fluorobenzoic acid, Benzyl bromideK₂CO₃Acetone80-90%[2]

Application in the Synthesis of PARP Inhibitors: The Case of Olaparib

Benzyl 2-(benzyloxy)-4-fluorobenzoate is a valuable precursor for the synthesis of key intermediates of the PARP inhibitor Olaparib.[3] PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, particularly those with BRCA1/2 mutations.[4] The synthesis of Olaparib requires the formation of a phthalazinone core attached to a fluorobenzoyl moiety. A crucial intermediate in this synthesis is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[5][6]

The fully protected Benzyl 2-(benzyloxy)-4-fluorobenzoate allows for regioselective functionalization of the aromatic ring, for instance, through bromination or formylation at the 5-position, which is activated by the ortho-benzyloxy group.

Synthetic Workflow: From Intermediate to a Precursor of Olaparib

G A Benzyl 2-(benzyloxy)-4-fluorobenzoate B Bromination/Formylation at C5 A->B e.g., NBS or Vilsmeier-Haack C Benzyl 5-bromo-2-(benzyloxy)-4-fluorobenzoate B->C D Coupling with Phthalazinone Precursor C->D e.g., Suzuki or Stille Coupling E Protected Olaparib Core D->E F Deprotection (Hydrogenolysis) E->F H₂, Pd/C G 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid F->G G A Benzyl 2-(benzyloxy)-4-fluorobenzoate B Selective Reduction of Ester A->B e.g., DIBAL-H C [2-(Benzyloxy)-4-fluorophenyl]methanol B->C D Oxidation of Alcohol C->D e.g., PCC or Swern Oxidation E 2-(Benzyloxy)-4-fluorobenzaldehyde D->E F Synthesis of ALDH1A3 Inhibitors E->F

Caption: Conversion of the title compound to a precursor for ALDH1A3 inhibitors.

Protocol: Oxidation of the Benzylic Position

While the provided workflow shows a reduction-oxidation sequence, a more direct approach could involve the selective oxidation of the benzylic position of a related toluene derivative. However, starting from the benzoate, a selective reduction of the ester to the alcohol, followed by oxidation to the aldehyde is a common and reliable method.

Conclusion

Benzyl 2-(benzyloxy)-4-fluorobenzoate is a highly valuable and versatile intermediate in the synthesis of targeted anti-cancer agents. Its carefully designed structure with robust protecting groups and a fluorine atom provides a stable and adaptable scaffold for the construction of complex and potent inhibitors of key cancer targets like PARP and ALDH1A3. The protocols and synthetic strategies outlined in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in their quest for novel and more effective cancer therapies.

References

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The Strategic Utility of Benzyl 2-(benzyloxy)-4-fluorobenzoate: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of modern medicinal chemistry and complex molecule synthesis, the strategic incorporation of fluorine atoms and the use of robust, yet selectively cleavable, protecting groups are paramount. Benzyl 2-(benzyloxy)-4-fluorobenzoate emerges as a highly valuable and versatile building block that elegantly addresses these needs.[1] Its unique trifecta of functionalities—a synthetically versatile aromatic ring activated by a fluorine atom, a protected phenolic hydroxyl group (benzyl ether), and a protected carboxylic acid (benzyl ester)—offers a powerful platform for the construction of intricate molecular architectures.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, key reactions, and strategic applications of this key intermediate, complete with detailed experimental protocols and mechanistic insights.

The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Benzyl 2-(benzyloxy)-4-fluorobenzoate provides a readily available scaffold to introduce this desirable feature. The dual benzyl protection of the hydroxyl and carboxylic acid functionalities allows for orthogonal deprotection strategies, enabling sequential and controlled synthetic transformations. This guide will illuminate the pathways to harness the full potential of this building block in the quest for novel therapeutics and complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl 2-(benzyloxy)-4-fluorobenzoate is provided in the table below.

PropertyValue
CAS Number 351445-97-1
Molecular Formula C₂₁H₁₇FO₃
Molecular Weight 336.36 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone)
Storage Store at 2-8°C under an inert atmosphere

Core Synthesis: A One-Pot Double Benzylation Strategy

The most efficient route to Benzyl 2-(benzyloxy)-4-fluorobenzoate is a one-pot double benzylation of the readily available starting material, 4-fluorosalicylic acid. This approach simultaneously protects both the phenolic hydroxyl and the carboxylic acid functionalities.

Experimental Protocol: Synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate

Objective: To synthesize Benzyl 2-(benzyloxy)-4-fluorobenzoate from 4-fluorosalicylic acid in a one-pot reaction.

Materials:

  • 4-Fluorosalicylic acid (1 equivalent)

  • Benzyl bromide (2.5 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorosalicylic acid (1 equivalent) in anhydrous DMF.

  • Base Addition: To the stirred solution, add potassium carbonate (3 equivalents). The suspension will become heterogeneous.

  • Benzylation: Add benzyl bromide (2.5 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford Benzyl 2-(benzyloxy)-4-fluorobenzoate as a white to off-white solid.

Causality Behind Experimental Choices:

  • DMF as Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the starting materials and facilitates the Sₙ2 reaction by solvating the potassium cations, leaving the carbonate anion more nucleophilic.

  • Potassium Carbonate as Base: K₂CO₃ is a sufficiently strong base to deprotonate both the carboxylic acid and the phenolic hydroxyl, but it is mild enough to avoid side reactions. Its insolubility in many organic solvents allows for easy removal by filtration after the reaction.

  • Excess Benzyl Bromide and Base: Using a slight excess of benzyl bromide and a larger excess of the base ensures the complete conversion of the starting material to the desired doubly benzylated product.

  • Heating: Heating the reaction mixture increases the rate of the Sₙ2 reaction, leading to a more efficient synthesis within a reasonable timeframe.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 4-Fluorosalicylic_Acid 4-Fluorosalicylic Acid Reaction_Vessel One-Pot Double Benzylation 4-Fluorosalicylic_Acid->Reaction_Vessel BnBr Benzyl Bromide BnBr->Reaction_Vessel K2CO3 K₂CO₃ K2CO3->Reaction_Vessel DMF DMF (Solvent) DMF->Reaction_Vessel Heat 60-70°C Heat->Reaction_Vessel Target_Molecule Benzyl 2-(benzyloxy)- 4-fluorobenzoate Workup_Purification Aqueous Work-up Column Chromatography Reaction_Vessel->Workup_Purification Work-up & Purification Workup_Purification->Target_Molecule

Synthesis workflow for Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Strategic Applications in Complex Molecule Synthesis

The true power of Benzyl 2-(benzyloxy)-4-fluorobenzoate lies in its ability to serve as a versatile scaffold for the construction of more complex molecules. The benzyl ether and benzyl ester protecting groups can be cleaved under different conditions, allowing for selective manipulation of the molecule.

Orthogonal Deprotection Strategies

The benzyl ether and benzyl ester groups exhibit differential stability, which can be exploited for selective deprotection.

  • Cleavage of the Benzyl Ester: The benzyl ester is more labile and can be selectively cleaved under milder hydrogenolysis conditions or by saponification, leaving the benzyl ether intact.

  • Cleavage of the Benzyl Ether: The benzyl ether is more robust and typically requires stronger conditions for cleavage, such as catalytic transfer hydrogenation or treatment with strong Lewis acids.

  • Simultaneous Deprotection: Both benzyl groups can be removed simultaneously under standard catalytic hydrogenation conditions (H₂, Pd/C).

Deprotection_Strategies cluster_ester Selective Ester Cleavage cluster_ether Selective Ether Cleavage cluster_both Simultaneous Cleavage Start Benzyl 2-(benzyloxy)-4-fluorobenzoate Ester_Cleavage Mild Hydrogenolysis or Saponification Start->Ester_Cleavage Ether_Cleavage Stronger Reductive Cleavage (e.g., Na/NH₃) or Lewis Acids Start->Ether_Cleavage Both_Cleavage Catalytic Hydrogenation (H₂, Pd/C) Start->Both_Cleavage Product_Ester 2-(Benzyloxy)-4-fluorobenzoic Acid Ester_Cleavage->Product_Ester Product_Ether Benzyl 4-fluoro-2-hydroxybenzoate Ether_Cleavage->Product_Ether Product_Both 4-Fluorosalicylic Acid Both_Cleavage->Product_Both

Orthogonal deprotection strategies for Benzyl 2-(benzyloxy)-4-fluorobenzoate.
Protocol: Selective Deprotection of the Benzyl Ester

Objective: To selectively cleave the benzyl ester in the presence of the benzyl ether.

Materials:

  • Benzyl 2-(benzyloxy)-4-fluorobenzoate (1 equivalent)

  • Palladium on carbon (10% Pd/C, ~5 mol%)

  • Ammonium formate (HCOONH₄, 5 equivalents)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Benzyl 2-(benzyloxy)-4-fluorobenzoate (1 equivalent) in methanol.

  • Catalyst and Reagent Addition: To the solution, add ammonium formate (5 equivalents) followed by 10% Pd/C (5 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC. The product, 2-(benzyloxy)-4-fluorobenzoic acid, will be more polar than the starting material.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol and ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography if necessary.

Elaboration of the Aromatic Ring

The fluorinated aromatic ring of Benzyl 2-(benzyloxy)-4-fluorobenzoate is amenable to various synthetic transformations, allowing for the introduction of additional complexity.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom can be displaced by strong nucleophiles, particularly when an electron-withdrawing group is present on the ring.

  • Directed Ortho-Metalation (DoM): The benzyloxy group can act as a directing group for ortho-lithiation, allowing for the introduction of electrophiles at the C3 position.

  • Cross-Coupling Reactions: After conversion of a C-H or C-F bond to a more reactive functional group (e.g., boronic acid, halide), the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Application Example: Synthesis of a Substituted Benzophenone

This example illustrates how Benzyl 2-(benzyloxy)-4-fluorobenzoate can be deprotected and then used in a Friedel-Crafts acylation to form a complex benzophenone, a common scaffold in medicinal chemistry.[2]

Step 1: Deprotection to 2-(Benzyloxy)-4-fluorobenzoic acid (as described in the protocol above)

Step 2: Friedel-Crafts Acylation

Objective: To synthesize a substituted benzophenone via Friedel-Crafts acylation.

Materials:

  • 2-(Benzyloxy)-4-fluorobenzoic acid (from Step 1)

  • Thionyl chloride (SOCl₂)

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M HCl)

Procedure:

  • Acid Chloride Formation: Convert 2-(benzyloxy)-4-fluorobenzoic acid to its corresponding acid chloride by reacting with an excess of thionyl chloride, followed by removal of the excess SOCl₂ under vacuum.

  • Friedel-Crafts Reaction: In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride in dry DCM. Cool the suspension in an ice bath and add a solution of the acid chloride in DCM, followed by the addition of anisole.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature until completion (monitored by TLC). Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired benzophenone.

Data Presentation

Expected Spectroscopic Data for Benzyl 2-(benzyloxy)-4-fluorobenzoate:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.9-7.7 (m, 1H, Ar-H)

  • δ 7.5-7.2 (m, 10H, Ar-H from benzyl groups)

  • δ 6.8-6.6 (m, 2H, Ar-H)

  • δ 5.3 (s, 2H, -OCH₂Ph)

  • δ 5.2 (s, 2H, -COOCH₂Ph)

¹³C NMR (101 MHz, CDCl₃):

  • δ 165-164 (d, ¹JCF, C-F)

  • δ 164-163 (C=O)

  • δ 160-158 (d, JCF, C-O)

  • δ 136-135 (Ar-C)

  • δ 133-127 (Ar-CH)

  • δ 110-105 (d, JCF, Ar-CH)

  • δ 71-70 (-OCH₂Ph)

  • δ 67-66 (-COOCH₂Ph)

Conclusion

Benzyl 2-(benzyloxy)-4-fluorobenzoate is a strategically designed building block that offers significant advantages for the synthesis of complex organic molecules. Its pre-installed fluorine atom and orthogonally protected functional groups provide a versatile platform for a wide range of synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their synthetic endeavors, accelerating the discovery and development of new chemical entities with potential applications in medicine and materials science.

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  • Menta, E., et al. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. U.S.
  • Bawa, S., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1145-1165. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). GSJ, 8(11). [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2020). Molecules, 25(15), 3485. [Link]

  • Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Acyloxylation. [Link]

  • EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

  • Royal Society of Chemistry. Supporting Information for: Sonogashira Coupling of Arylhydrazines and Terminal Alkynes for the Synthesis of Internal Alkynes. [Link]

  • PubMed Central. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. [Link]

  • Google Patents. Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.
  • Google Patents.

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Synthesis of Novel Derivatives from Benzyl 2-(benzyloxy)-4-fluorobenzoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of various derivatives from the versatile starting material, Benzyl 2-(benzyloxy)-4-fluorobenzoate. This fluorinated aromatic compound serves as a valuable scaffold in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability and binding affinity of potential drug candidates.[1] This document provides detailed protocols for the synthesis of the starting material, its selective and complete deprotection, and subsequent derivatization into amides and esters.

Strategic Overview: Pathways to Derivatization

The synthetic strategy for generating a diverse library of compounds from Benzyl 2-(benzyloxy)-4-fluorobenzoate hinges on the controlled manipulation of its two benzyl protecting groups: a benzyl ether at the 2-position and a benzyl ester at the carboxylate. Two primary pathways can be envisioned:

  • Pathway A: Simultaneous Deprotection. This route involves the concurrent removal of both benzyl groups to yield 4-fluoro-2-hydroxybenzoic acid. This intermediate allows for subsequent derivatization at both the phenolic hydroxyl and the carboxylic acid functionalities, opening avenues for a wide range of structural modifications.

  • Pathway B: Selective Deprotection. This more nuanced approach involves the chemoselective cleavage of the benzyl ester in the presence of the more stable benzyl ether. This yields 2-(benzyloxy)-4-fluorobenzoic acid, a key intermediate for derivatization of the carboxylic acid group while the hydroxyl moiety remains protected. Subsequent removal of the remaining benzyl ether can then provide access to a distinct set of derivatives.

This guide will provide detailed, step-by-step protocols for each of these synthetic transformations.

Visualizing the Synthetic Workflow

Caption: Synthetic pathways for derivatization.

I. Synthesis of the Starting Material: Benzyl 2-(benzyloxy)-4-fluorobenzoate

The synthesis of the title compound is achieved through a double benzylation of commercially available 4-fluoro-2-hydroxybenzoic acid. The hydroxyl group is converted to a benzyl ether, and the carboxylic acid is esterified to a benzyl ester.

Protocol 1: Double Benzylation of 4-Fluoro-2-hydroxybenzoic Acid

Rationale: This one-pot procedure utilizes benzyl bromide as the benzylating agent and potassium carbonate as a base. The base deprotonates both the phenolic hydroxyl and the carboxylic acid, facilitating nucleophilic attack on the benzyl bromide.

Reagent/MaterialMolar EquivalentAmount
4-Fluoro-2-hydroxybenzoic acid1.0(e.g., 5.0 g)
Benzyl bromide2.5(e.g., 9.5 mL)
Potassium carbonate (K₂CO₃)3.0(e.g., 13.2 g)
N,N-Dimethylformamide (DMF)-(e.g., 100 mL)
Ethyl acetate-For extraction
Brine-For washing
Anhydrous sodium sulfate (Na₂SO₄)-For drying

Step-by-Step Procedure:

  • To a stirred solution of 4-fluoro-2-hydroxybenzoic acid in DMF, add potassium carbonate.

  • Slowly add benzyl bromide to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Benzyl 2-(benzyloxy)-4-fluorobenzoate as a white solid.

II. Deprotection Strategies

The choice of deprotection method dictates the available functionalities for subsequent derivatization.

A. Simultaneous Deprotection of Benzyl Ether and Ester

Rationale: Palladium-catalyzed hydrogenolysis is a widely used and efficient method for the cleavage of both benzyl ethers and benzyl esters.[2] Hydrogen gas, in the presence of a palladium catalyst, reduces the benzyl groups to toluene, liberating the free hydroxyl and carboxylic acid functionalities.

Reagent/MaterialMolar Equivalent/Weight %Amount
Benzyl 2-(benzyloxy)-4-fluorobenzoate1.0(e.g., 2.0 g)
Palladium on carbon (10% Pd/C)10% w/w(e.g., 200 mg)
Methanol or Ethyl Acetate-(e.g., 50 mL)
Hydrogen (H₂) gas-Balloon or H₂ atmosphere

Step-by-Step Procedure:

  • Dissolve Benzyl 2-(benzyloxy)-4-fluorobenzoate in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-fluoro-2-hydroxybenzoic acid. The product can be further purified by recrystallization if necessary.

B. Selective Deprotection of the Benzyl Ester

Rationale: The chemoselective cleavage of a benzyl ester in the presence of a benzyl ether can be achieved using nickel boride.[3][4][5] This reagent, generated in situ from nickel(II) chloride and sodium borohydride, preferentially cleaves the ester linkage, leaving the more robust ether bond intact.[3][4][5]

Reagent/MaterialMolar EquivalentAmount
Benzyl 2-(benzyloxy)-4-fluorobenzoate1.0(e.g., 1.0 g)
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)1.5(e.g., 1.0 g)
Sodium borohydride (NaBH₄)3.0(e.g., 320 mg)
Methanol-(e.g., 30 mL)
Ethyl acetate-For extraction
1 M Hydrochloric acid (HCl)-For acidification

Step-by-Step Procedure:

  • Dissolve Benzyl 2-(benzyloxy)-4-fluorobenzoate in methanol in a round-bottom flask.

  • Add Nickel(II) chloride hexahydrate to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride to the stirred solution. A black precipitate of nickel boride will form, and hydrogen gas will evolve.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the black precipitate dissolves and the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain 2-(benzyloxy)-4-fluorobenzoic acid. The crude product can be purified by column chromatography or recrystallization.

III. Synthesis of Derivatives

The deprotected intermediates can be readily converted into a variety of derivatives. The following protocols outline the synthesis of representative amides and esters.

A. Amide Synthesis from 2-(Benzyloxy)-4-fluorobenzoic Acid

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provides a mild and efficient method for the synthesis of amides from carboxylic acids and amines, minimizing side reactions and racemization.[6][7]

Reagent/MaterialMolar EquivalentAmount
2-(Benzyloxy)-4-fluorobenzoic acid1.0(e.g., 500 mg)
Desired amine1.1(e.g., molar equivalent)
HBTU1.2(e.g., molar equivalent)
N,N-Diisopropylethylamine (DIPEA)2.5(e.g., molar equivalent)
N,N-Dimethylformamide (DMF)-(e.g., 10 mL)
Ethyl acetate-For extraction
Saturated aqueous sodium bicarbonate (NaHCO₃)-For washing
Brine-For washing

Step-by-Step Procedure:

  • Dissolve 2-(benzyloxy)-4-fluorobenzoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HBTU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide derivative by column chromatography or recrystallization.

B. Ester Synthesis from 4-Fluoro-2-hydroxybenzoic Acid

Rationale: Fischer-Speier esterification is a classic and reliable method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[8] Using an excess of the alcohol can drive the reaction to completion.

Reagent/MaterialMolar EquivalentAmount
4-Fluoro-2-hydroxybenzoic acid1.0(e.g., 1.0 g)
Desired alcohol (e.g., ethanol)Excess (serves as solvent)(e.g., 20 mL)
Sulfuric acid (H₂SO₄), concentratedCatalytic(e.g., 0.2 mL)
Ethyl acetate-For extraction
Saturated aqueous sodium bicarbonate (NaHCO₃)-For neutralization
Brine-For washing

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzoic acid in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester derivative by column chromatography or distillation.

IV. Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of solid compounds.

V. Trustworthiness and Self-Validation

The protocols provided herein are based on well-established and reliable chemical transformations. To ensure the validity of the experimental results, the following practices are recommended:

  • Monitoring Reaction Progress: Consistently use TLC or HPLC to monitor the progress of each reaction to determine the optimal reaction time and ensure complete conversion of the starting material.

  • Thorough Purification: Employ appropriate purification techniques, such as column chromatography or recrystallization, to isolate the desired products in high purity.

  • Comprehensive Characterization: Utilize a combination of spectroscopic methods (NMR, MS, IR) to unequivocally confirm the structure of the synthesized compounds.

  • Reproducibility: Perform reactions under controlled and well-documented conditions to ensure reproducibility.

By adhering to these principles, researchers can confidently synthesize and characterize novel derivatives of Benzyl 2-(benzyloxy)-4-fluorobenzoate for their specific research applications.

VI. References

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465–3468. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Chem-Impex. (n.d.). Benzyl 2-(Benzyloxy)-4-Fluorobenzoate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Retrieved from [Link]

  • Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(7), 1127-1130. [Link]

  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(2), M1234. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2011). Studies on the hydrogenolysis of benzyl ethers. [Link]

  • ResearchGate. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. [Link]

  • Google Patents. (1981). Ester derivative of 4-fluorobenzoic acid.

  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 33(12), 1697-1700. [Link]

  • Semantic Scholar. (2009). Rapid Chemoselective Deprotectionof Benzyl Esters by Nickel Boride. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712–16723. [Link]

  • International Journal of Scientific & Technology Research. (2019). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • Google Patents. (2012). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

  • National Institutes of Health. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. [Link]

  • PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

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The Strategic Application of Benzyl 2-(benzyloxy)-4-fluorobenzoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking a Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Benzyl 2-(benzyloxy)-4-fluorobenzoate has emerged as a pivotal intermediate, offering a unique combination of features that are highly advantageous for the synthesis of complex, biologically active molecules.[1] This guide provides an in-depth exploration of its application, moving beyond theoretical concepts to deliver actionable protocols and insights for researchers, scientists, and drug development professionals.

At its core, the utility of Benzyl 2-(benzyloxy)-4-fluorobenzoate lies in its trifecta of functionalities: a fluorine atom, a benzyl ether, and a benzyl ester. The fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The two benzyloxy groups serve as versatile protecting groups that can be selectively manipulated, allowing for a stepwise and controlled construction of the target molecule. This compound is particularly noted for its role as an intermediate in the synthesis of anti-cancer agents and other complex pharmaceuticals.[1][3]

This document will elucidate the strategic considerations for employing Benzyl 2-(benzyloxy)-4-fluorobenzoate, with a focus on its application in the synthesis of scaffolds related to potent and selective kinase inhibitors.

Physicochemical Properties and Strategic Advantages

A comprehensive understanding of the physicochemical properties of Benzyl 2-(benzyloxy)-4-fluorobenzoate is essential for its effective application.

PropertyValueReference
CAS Number 351445-97-1[1]
Molecular Formula C₂₁H₁₇FO₃[1]
Molecular Weight 336.36 g/mol [1]
Appearance White to off-white solid
Storage 0-8°C, under an inert atmosphere

Strategic Rationale for Use:

The primary strategic advantage of this reagent is its pre-packaged, dual-protected 4-fluoro-2-hydroxybenzoic acid core. This allows for:

  • Sequential Functionalization: The differential reactivity of the benzyl ester and benzyl ether allows for selective deprotection and subsequent modification at either the carboxylic acid or the phenolic hydroxyl group.

  • Enhanced Lipophilicity: The benzyl groups increase the solubility of the intermediate in organic solvents, facilitating reactions and purification.

  • Introduction of Fluorine: The strategically placed fluorine atom can modulate the pKa of the adjacent hydroxyl group and engage in favorable interactions with biological targets.

Core Application: Synthesis of a Key Intermediate for RIPK1 Inhibitors

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical therapeutic target in a range of inflammatory diseases, neurodegeneration, and certain cancers. Several potent and selective RIPK1 inhibitors, such as GSK'963, feature a substituted benzoxazepinone core.[4][5][6] Benzyl 2-(benzyloxy)-4-fluorobenzoate is an ideal starting material for the synthesis of a key 2-hydroxy-4-fluorobenzamide intermediate, a cornerstone of these bioactive molecules.

The following workflow outlines the strategic conversion of Benzyl 2-(benzyloxy)-4-fluorobenzoate to a versatile amide intermediate.

workflow A Benzyl 2-(benzyloxy)- 4-fluorobenzoate B Selective Ester Hydrolysis A->B Step 1 C 2-(Benzyloxy)-4-fluorobenzoic acid B->C D Amide Coupling C->D Step 2 E N-Alkyl-2-(benzyloxy)- 4-fluorobenzamide D->E F O-Debenzylation E->F Step 3 G N-Alkyl-4-fluoro-2- hydroxybenzamide (Key Intermediate) F->G

Figure 1: Synthetic workflow from Benzyl 2-(benzyloxy)-4-fluorobenzoate to a key benzamide intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthetic workflow described above.

Protocol 1: Selective Saponification of the Benzyl Ester

Causality: The benzyl ester is more susceptible to nucleophilic attack than the benzyl ether under basic conditions. This allows for the selective deprotection of the carboxylic acid.

Materials:

  • Benzyl 2-(benzyloxy)-4-fluorobenzoate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve Benzyl 2-(benzyloxy)-4-fluorobenzoate in a mixture of THF and MeOH (3:1 v/v).

  • Add an aqueous solution of LiOH (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product, 2-(Benzyloxy)-4-fluorobenzoic acid, with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Amide Coupling to form N-Alkyl-2-(benzyloxy)-4-fluorobenzamide

Causality: Standard peptide coupling reagents activate the carboxylic acid, facilitating nucleophilic attack by a primary amine to form a stable amide bond.

Materials:

  • 2-(Benzyloxy)-4-fluorobenzoic acid (1.0 eq)

  • A primary amine (R-NH₂) (1.1 eq)

  • HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-(Benzyloxy)-4-fluorobenzoic acid in anhydrous DMF.

  • Add the primary amine, followed by DIPEA and the coupling reagent (e.g., HATU).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradients of ethyl acetate in hexanes) to obtain the desired amide.

Protocol 3: O-Debenzylation to Yield the Final Intermediate

Causality: Catalytic hydrogenation is a mild and efficient method for the cleavage of benzyl ethers. The benzyl group is reduced to toluene, leaving the desired phenol.

Materials:

  • N-Alkyl-2-(benzyloxy)-4-fluorobenzamide (1.0 eq)

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethyl acetate

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the N-Alkyl-2-(benzyloxy)-4-fluorobenzamide in MeOH or ethyl acetate.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the reaction flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or ~50 psi) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final N-Alkyl-4-fluoro-2-hydroxybenzamide intermediate.

Visualization of Key Transformations

The strategic positioning of the functional groups in Benzyl 2-(benzyloxy)-4-fluorobenzoate allows for a logical and efficient synthetic pathway.

transformations start Benzyl 2-(benzyloxy)-4-fluorobenzoate Ester Ether step1 { Selective Saponification | LiOH, THF/MeOH/H₂O} start:f1->step1:f0 intermediate1 2-(Benzyloxy)-4-fluorobenzoic acid Free Carboxylic Acid Intact Ether step1:f0->intermediate1:f0 step2 { Amide Coupling | R-NH₂, HATU, DIPEA} intermediate1:f1->step2:f0 intermediate2 N-Alkyl-2-(benzyloxy)-4-fluorobenzamide Amide Intact Ether step2:f0->intermediate2:f0 step3 { Catalytic Hydrogenation | H₂, Pd/C} intermediate2:f2->step3:f0 final N-Alkyl-4-fluoro-2-hydroxybenzamide Amide Free Phenol step3:f0->final:f0

Figure 2: Key chemical transformations and functional group manipulations.

Conclusion and Future Perspectives

Benzyl 2-(benzyloxy)-4-fluorobenzoate is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a fluorinated core with differentially protected hydroxyl and carboxyl functionalities provides an efficient entry point for the synthesis of complex molecular architectures. The protocols detailed herein for the synthesis of a key benzamide intermediate for RIPK1 inhibitors serve as a practical guide for researchers. The principles of selective deprotection and functionalization can be broadly applied to the synthesis of a wide range of other biologically active compounds, including those targeting other kinases, nuclear receptors, and enzymes. The continued application of such well-designed intermediates will undoubtedly accelerate the discovery and development of next-generation therapeutics.

References

  • Facom-UFMS. (n.d.). Benzyl 2-(Benzyloxy)-4-Fluorobenzoate. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Retrieved from [Link]

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Application Note: A Robust and Scalable Protocol for the Synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate, a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The synthetic strategy is centered around a robust double benzylation of 4-fluoro-2-hydroxybenzoic acid using benzyl bromide in the presence of potassium carbonate. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol suitable for gram-to-kilogram scale production, and provide critical insights into process optimization, safety, and troubleshooting. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and efficient method for producing this valuable compound.

Introduction: Significance and Synthetic Rationale

Benzyl 2-(benzyloxy)-4-fluorobenzoate is a versatile chemical building block, primarily utilized as an intermediate in the synthesis of more complex molecules.[1] Its utility is particularly noted in pharmaceutical research, where it serves as a precursor for various drug candidates, including potential anti-cancer agents.[1] The presence of a fluorine atom in the molecular structure can enhance metabolic stability and binding affinity, a common strategy in modern drug design.[2]

The synthesis described herein employs a one-pot, two-fold benzylation of 4-fluoro-2-hydroxybenzoic acid. This approach is advantageous for its atom economy and process simplicity. The reaction proceeds via a Williamson ether synthesis to protect the phenolic hydroxyl group and a concurrent esterification of the carboxylic acid moiety.

Key Reaction:

  • Starting Material: 4-Fluoro-2-hydroxybenzoic acid

  • Reagent: Benzyl Bromide (or Chloride)

  • Base: Potassium Carbonate

  • Product: Benzyl 2-(benzyloxy)-4-fluorobenzoate

This method was selected for its scalability, use of readily available and cost-effective reagents, and straightforward purification procedure.

Mechanistic Insights: A Tale of Two Nucleophiles

The overall transformation is driven by the generation of two distinct nucleophilic centers from the starting material, 4-fluoro-2-hydroxybenzoic acid, upon deprotonation by a base like potassium carbonate (K₂CO₃). The reaction proceeds via the well-established SN2 mechanism.[3][4][5]

  • Deprotonation: Potassium carbonate, a mild inorganic base, is sufficient to deprotonate both the phenolic hydroxyl group (pKa ~10) and the carboxylic acid group (pKa ~4), generating a phenoxide and a carboxylate anion.

  • Nucleophilic Attack: Both anions act as nucleophiles. They independently attack the electrophilic methylene carbon of the benzyl bromide in a classic SN2 fashion, displacing the bromide ion.[6][7] This backside attack results in the formation of a new C-O bond, yielding the ether and ester functionalities simultaneously.[3]

A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetone, is ideal as it solvates the potassium cation while leaving the phenoxide and carboxylate anions relatively free and highly nucleophilic, thus accelerating the SN2 reaction.

Caption: General mechanism for the one-pot double benzylation.

Scalable Synthesis Protocol

This protocol is designed for a nominal 100g scale of the final product and can be adapted for larger quantities by adjusting reagent amounts and equipment size proportionally.

Materials and Equipment
MaterialGradeSupplier
4-Fluoro-2-hydroxybenzoic acid>98%e.g., Sigma-Aldrich
Benzyl Bromide>98%e.g., Sigma-Aldrich
Potassium Carbonate (K₂CO₃), fineAnhydrous, >99%e.g., Fisher Sci.
AcetoneACS Gradee.g., VWR
Ethyl AcetateACS Gradee.g., VWR
HexanesACS Gradee.g., VWR
Deionized Water--
Brine (Saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)--

Equipment:

  • 5 L three-neck round-bottom flask or jacketed reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • Reflux condenser with a gas inlet/outlet for inert atmosphere

  • Temperature probe and heating mantle with controller

  • Large separatory funnel (4 L)

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Vacuum oven

Reagent Quantities
ReagentMW ( g/mol )MolesEquivalentsAmount Required
4-Fluoro-2-hydroxybenzoic acid156.110.4481.070.0 g
Benzyl Bromide171.041.032.3176.2 g (122 mL)
Potassium Carbonate (K₂CO₃)138.211.343.0185.2 g
Acetone---2.0 L

Note: A slight excess of benzyl bromide is used to ensure complete conversion of the starting material. A larger excess of base ensures both acidic protons are removed and drives the reaction to completion.

Step-by-Step Experimental Procedure

Caption: Scaled-up synthesis workflow diagram.

  • Reaction Setup: Assemble the 5 L reactor with the overhead stirrer, reflux condenser, and temperature probe. Purge the system with nitrogen gas. To the flask, add acetone (2.0 L), 4-fluoro-2-hydroxybenzoic acid (70.0 g), and finely powdered potassium carbonate (185.2 g). Begin vigorous stirring to create a fine suspension.

  • Benzyl Bromide Addition: Slowly add benzyl bromide (122 mL) to the suspension at room temperature over 30-45 minutes. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC.[8][9] A typical TLC system is 4:1 Hexanes:Ethyl Acetate. The product will have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Filter the solid salts (K₂CO₃ and KBr) through a pad of celite and wash the filter cake with additional acetone (2 x 100 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting oily residue in ethyl acetate (1.5 L). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 1 L) to remove any remaining salts and polar impurities, followed by brine (1 x 500 mL).[8]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil or solid.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol (approx. 300-400 mL). Slowly add deionized water with stirring until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature and then in an ice bath for 1-2 hours to induce crystallization.

  • Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum at 40-50°C to a constant weight.[8] Expected yield: 125-140 g (83-93%).

Safety and Handling Precautions

  • Benzyl Bromide: This reagent is a lachrymator and is corrosive. It causes severe skin and eye irritation.[10][11][12] Always handle benzyl bromide in a well-ventilated chemical fume hood.[10][12] Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), chemical splash goggles, a face shield, and a lab coat.[12][13] Have an emergency eyewash and shower readily available.

  • Solvents: Acetone and ethyl acetate are flammable. Ensure all heating is done using spark-proof heating mantles and that no ignition sources are present.[14]

  • General: Perform a full risk assessment before beginning the procedure. All operations should be conducted by trained personnel.

  • Waste Disposal: Dispose of all chemical waste according to local environmental regulations. Halogenated waste should be segregated.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material remains)Insufficient reaction time; Inactive base (hygroscopic); Low temperature.Extend reflux time and re-verify completion by TLC/HPLC. Ensure anhydrous K₂CO₃ is used. Verify reflux temperature is being maintained.
Low Yield Mechanical losses during work-up; Incomplete reaction; Side reactions.Ensure efficient extraction and transfer steps. See above for incomplete reaction. Use of benzyl chloride might reduce side reactions but is less reactive.
Product Contaminated with Byproducts (e.g., Benzyl Alcohol, Dibenzyl Ether)Benzyl bromide hydrolysis; Excess benzyl bromide self-reacting.[8]Ensure anhydrous conditions. Perform aqueous washes thoroughly during work-up to remove water-soluble benzyl alcohol.[8] Ensure high-purity recrystallization.
Difficulty with Recrystallization (Product oils out)Impurities present; Cooling too rapidly; Incorrect solvent ratio.Re-dissolve and add slightly more hot ethanol before adding water. Ensure slow cooling. A second purification via column chromatography may be needed for very impure material.

References

  • Benchchem Technical Support. (2025). 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis.
  • Chem-Impex. Benzyl 2-(Benzyloxy)
  • Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing.
  • New Jersey Department of Health. Hazard Summary: Benzyl Bromide.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Guidechem. 4-FLUORO-2-HYDROXYBENZOIC ACID 345-29-9 wiki.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Sigma-Aldrich. (2013).
  • Chemistry Steps. The Williamson Ether Synthesis.
  • Fisher Scientific. (2010).
  • Sigma-Aldrich. (2024).
  • NOAA. CAMEO Chemicals: Benzyl Bromide.
  • Supporting Inform

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Troubleshooting & Optimization

Technical Support Center: Recrystallization of Benzyl 2-(benzyloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Benzyl 2-(benzyloxy)-4-fluorobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest possible purity. Recrystallization is a powerful technique that, when optimized, can significantly enhance product quality by removing impurities from the synthesis, such as starting materials or side-products.[1][2] This guide provides field-proven protocols, explains the causality behind experimental choices, and offers robust troubleshooting solutions to common challenges encountered during the purification of this specific molecule.

Compound Profile & Recrystallization Fundamentals

Benzyl 2-(benzyloxy)-4-fluorobenzoate is a versatile intermediate in pharmaceutical and specialty chemical synthesis.[3] Its molecular structure, characterized by two aromatic benzyl groups and a fluorinated benzoic acid core, dictates its solubility properties, making it amenable to purification by recrystallization. The goal is to identify a solvent or solvent system in which the compound is highly soluble at an elevated temperature but has low solubility at cooler temperatures, while impurities remain in solution.[4]

PropertyValueSource
Chemical Formula C₂₁H₁₇FO₃[3]
Molecular Weight 336.36 g/mol [3]
Physical State Solid (predicted based on structure and related compounds)N/A
Storage Temp. 0-8°C[3]
Melting Point Not publicly available; must be determined experimentally. A sharp melting point range post-recrystallization is a key indicator of purity.[5]N/A
Solvent Selection Strategy

The "like dissolves like" principle is a useful starting point. Given the compound's aromatic and ester functionalities, solvents with similar characteristics are likely to be effective.[6] A preliminary screening with small amounts of the crude product is essential. The ideal solvent should be chemically inert, have a suitable boiling point, and be volatile enough for easy removal.[1]

Recommended Solvent Systems for ScreeningRationale
1. Ethyl Acetate / n-Hexane (Good Solvent / Anti-Solvent) Ethyl acetate effectively dissolves the ester at high temperatures. Hexane, a non-polar anti-solvent, drastically reduces solubility upon cooling, promoting crystallization. This is often a successful system for aromatic esters.[6]
2. Acetone / Water (Good Solvent / Anti-Solvent) Acetone is a strong polar aprotic solvent. The addition of water as an anti-solvent can effectively induce crystallization.
3. Ethanol (Single Solvent) Ethanol is a common and effective recrystallization solvent for moderately polar compounds. Its ability to dissolve the compound at boiling and release it upon cooling should be tested.[6]
4. Toluene (Single Solvent) Aromatic compounds often crystallize well from toluene. However, its high boiling point requires careful handling.
Optimized Recrystallization Protocol (Mixed-Solvent System)

This protocol details a robust method using an Ethyl Acetate/n-Hexane system, which is a highly recommended starting point for Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Step-by-Step Methodology:

  • Dissolution: Place the crude Benzyl 2-(benzyloxy)-4-fluorobenzoate in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate (near boiling) required to fully dissolve the solid. Use a boiling stick or magnetic stirring to ensure homogeneity and prevent bumping.[7]

    • Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing yield. An excess of solvent will keep more of your product dissolved even after cooling.[8]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Pre-heat a funnel with fluted filter paper by pouring hot solvent through it to prevent premature crystallization in the funnel.[7]

  • Inducing Crystallization: While the solution is still hot, slowly add n-hexane (the anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy (the saturation point).[6] Add a few more drops of hot ethyl acetate to redissolve the solid and achieve a clear solution again.

    • Causality Check: This step brings the solution to the brink of saturation at a high temperature. It ensures that upon even slight cooling, the solubility limit will be exceeded, and controlled crystallization will begin.

  • Crystal Growth (Slow Cooling): Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[7][9]

  • Maximizing Yield (Ice Bath): Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Break the vacuum and lightly rinse the crystals with a small amount of ice-cold n-hexane (or a pre-chilled mixture of ethyl acetate/hexane). This removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces.[7] Reapply the vacuum to pull the wash solvent through.

    • Trustworthiness: Using ice-cold solvent for washing is non-negotiable. A warm solvent will dissolve a significant portion of your purified product, drastically reducing the yield.[8]

  • Drying: Allow the crystals to dry thoroughly under vacuum. For final drying, they can be transferred to a watch glass. The absence of solvent odor and a constant weight are indicators of dryness.

  • Validation: Determine the melting point of the purified crystals. A pure compound will exhibit a sharp melting point range (typically < 2°C).[5] Compare this to the melting point of the crude material, which will be lower and broader.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification & Crystallization cluster_isolation Isolation & Validation crude Crude Product dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethyl Acetate) crude->dissolve hot_filt Hot Filtration (If Insoluble Impurities) dissolve->hot_filt Optional dissolve->hot_filt add_anti Add 'Bad' Solvent (e.g., n-Hexane) to Cloud Point hot_filt->add_anti cool Slow Cooling to Room Temp, then Ice Bath add_anti->cool vac_filt Vacuum Filtration cool->vac_filt cool->vac_filt wash Wash with Ice-Cold Anti-Solvent vac_filt->wash dry Dry Crystals Under Vacuum wash->dry pure Pure Product (Verify with M.P.) dry->pure

Sources

Section 1: The Ideal Transformation: Synthesis Pathway and Core Principles

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of Benzyl 2-(benzyloxy)-4-fluorobenzoate synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with robust troubleshooting strategies and detailed FAQs. As a Senior Application Scientist, this guide is structured to move beyond simple procedural steps, delving into the mechanistic underpinnings of byproduct formation and offering field-proven solutions to common experimental challenges.

The synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate is a cornerstone reaction for building complex molecular scaffolds in medicinal chemistry and materials science.[1] The primary route involves a double benzylation of 4-fluoro-2-hydroxybenzoic acid using benzyl bromide (BnBr) in the presence of a base. This reaction proceeds via two distinct nucleophilic substitution events: a Williamson ether synthesis at the phenolic hydroxyl group and an esterification at the carboxylic acid.

G cluster_reactants Reactants cluster_products Products start_material 4-Fluoro-2-hydroxybenzoic Acid target_product Benzyl 2-(benzyloxy)-4-fluorobenzoate start_material->target_product Williamson Ether Synthesis (Phenol) start_material->target_product Esterification (Carboxylic Acid) BnBr Benzyl Bromide (2+ eq.) BnBr->target_product Base Base (e.g., K₂CO₃, NaH) Base->target_product Salt Salt Byproduct (e.g., KBr) target_product->Salt

Caption: Primary synthetic route to the target product.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, focusing on the identification, root cause, and prevention of key byproducts.

Q1: My reaction is sluggish or incomplete, leaving significant amounts of starting material or mono-benzylated intermediates. What are the likely causes?

A1: Incomplete reactions are typically rooted in issues with deprotonation, reagent quality, or reaction kinetics. The reaction requires the formation of both a phenoxide and a carboxylate anion to act as effective nucleophiles.

  • Insufficient Base: Both the phenolic proton (pKa ≈ 10) and the carboxylic acid proton (pKa ≈ 4-5) must be removed. A weak base or insufficient equivalents will lead to incomplete deprotonation, stalling the reaction. For a base like potassium carbonate (K₂CO₃), at least two equivalents are necessary. For a stronger, non-nucleophilic base like sodium hydride (NaH), ensuring a slight excess (e.g., 2.2 eq.) is crucial.[2]

  • Reagent Purity: Benzyl bromide is susceptible to degradation, particularly hydrolysis to benzyl alcohol if exposed to moisture. Use freshly opened or purified BnBr for optimal results.[3] The base should be anhydrous; for instance, K₂CO₃ should be dried in an oven before use.

  • Temperature and Solvent: Williamson ether syntheses often require heat to proceed at a reasonable rate.[3] A typical temperature range is 60-80°C in a polar aprotic solvent like DMF or acetonitrile, which favors the SN2 pathway.[3][4]

IssuePotential CauseRecommended Solution
Low Conversion Incomplete deprotonationUse ≥2 equivalents of anhydrous base (e.g., K₂CO₃). Consider a stronger base like NaH for difficult substrates.[2][3]
Degraded Benzyl BromideUse a fresh bottle or purify by distillation.
Low Reaction TemperatureOptimize temperature (60-80°C) and monitor progress by TLC.
Stalled at Mono-Benzylation Insufficient Benzyl Bromide or BaseEnsure at least 2 equivalents of both base and benzyl bromide are used.
Steric Hindrance/DeactivationAfter the first benzylation, the second may be slower. Ensure adequate reaction time (monitor by TLC).
Q2: My crude ¹H NMR shows signals for benzyl alcohol and dibenzyl ether. How are these formed and how can I prevent them?

A2: These byproducts are classic indicators of moisture in the reaction. Benzyl bromide is a reactive electrophile that will readily react with water.

  • Mechanism of Formation:

    • Benzyl Alcohol: If water is present, the base can generate hydroxide ions, which react with benzyl bromide to form benzyl alcohol. Alternatively, direct hydrolysis can occur.[5]

    • Dibenzyl Ether: Once benzyl alcohol is formed, its hydroxyl group can be deprotonated by the base, creating a benzylate anion. This anion then acts as a nucleophile, attacking another molecule of benzyl bromide to form dibenzyl ether.[5]

  • Prevention Strategy: The most critical factor is rigorous exclusion of water.

    • Dry Solvents: Use anhydrous solvents.

    • Dry Reagents: Ensure all reagents, especially the base (K₂CO₃) and the starting 4-fluoro-2-hydroxybenzoic acid, are thoroughly dried.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) will prevent atmospheric moisture from entering the reaction vessel.

G cluster_hydrolysis Hydrolysis cluster_condensation Self-Condensation BnBr Benzyl Bromide BnOH Benzyl Alcohol BnBr->BnOH OH⁻ H2O Water (Contaminant) H2O->BnOH Base Base Base->BnOH DBE Dibenzyl Ether BnOH->DBE Base, then BnBr

Caption: Formation pathway of common reagent-derived byproducts.

Q3: I'm observing hydrolysis of my target ester during work-up, resulting in 2-(Benzyloxy)-4-fluorobenzoic acid. How can I avoid this?

A3: Benzyl esters are susceptible to hydrolysis under both strongly acidic and basic conditions, especially at elevated temperatures. [6][7] The work-up procedure is the most likely stage for this to occur.

  • Caustic Washes: Using concentrated aqueous base (e.g., >1M NaOH) to remove unreacted starting material can induce saponification of the benzyl ester.

  • Acidic Washes: Similarly, washing with strong acid to neutralize the base can catalyze the reverse esterification reaction if not performed carefully.

  • Optimized Work-up Protocol:

    • Quench Carefully: Cool the reaction mixture to room temperature before quenching.

    • Use Mild Base: For washing, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution instead of NaOH or KOH.

    • Avoid Strong Acids: Use dilute acid (e.g., 1M HCl) for neutralization and perform the wash quickly at cool temperatures (e.g., in an ice bath).

    • Temperature Control: Keep all aqueous washes at or below room temperature to minimize the rate of hydrolysis.

Q4: My product is contaminated with an unknown impurity, especially when using DMF and NaH. What could it be?

A4: The combination of NaH and DMF with benzyl bromide can lead to the formation of an amine side product. [8][9] This occurs through the decomposition of DMF by the strong base (NaH) to generate dimethylamine, which then reacts with benzyl bromide. This impurity can be difficult to remove and may interfere with subsequent reactions.[10]

  • Prevention: If this byproduct is a persistent issue, consider alternative reaction conditions:

    • Alternative Base: Substitute NaH with a milder base like K₂CO₃ or Cs₂CO₃.

    • Alternative Solvent: Replace DMF with acetonitrile or acetone, which are more stable to NaH.

Section 3: Experimental Protocols

Protocol 1: Synthesis of Benzyl 2-(benzyloxy)-4-fluorobenzoate
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-fluoro-2-hydroxybenzoic acid (1.0 eq.).

  • Solvent & Base: Add anhydrous DMF (or acetonitrile) and anhydrous potassium carbonate (2.5 eq.).

  • Reagent Addition: Stir the mixture vigorously and add benzyl bromide (2.2 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure product.

Protocol 2: Analytical Characterization Workflow

A systematic approach is crucial for identifying and quantifying impurities.

G Crude Crude Product TLC 1. TLC Analysis (Quick Assessment) Crude->TLC Spot against standards HPLC 2. HPLC Analysis (Purity & Quantification) TLC->HPLC Develop quantitative method NMR 3. NMR Spectroscopy (Structural ID) HPLC->NMR Isolate fractions if needed MS 4. Mass Spectrometry (Molecular Weight) NMR->MS Confirm structure Purified Purified Product MS->Purified Final characterization

Caption: A typical analytical workflow for product and byproduct analysis.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the presence of starting materials, product, and major byproducts.[5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and accurate determination of the percentage of each impurity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Invaluable for structural confirmation. Key diagnostic signals include the benzylic CH₂ protons (typically singlets around 5.0-5.4 ppm) and the absence of phenolic and carboxylic acid OH protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

References

  • Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Petchmanee, T., Ploypradith, P., & Ruchirawat, S. (2005). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 70(17), 6767–6770. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Balmond, E. I., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(22), 11099-11104. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkaline Hydrolysis of Benzyl Benzoate Using Solid Catalysts in Water: Kinetic and Thermodynamic Studies and, Reusability. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

  • PubMed. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Retrieved from [Link]

  • Google Patents. (n.d.). US6326521B2 - Process for the preparation of benzyl alcohol.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ACS Publications. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Retrieved from [Link]

  • YouTube. (2016). CHEM 2533 Midterm Question #3: Acid Catalyzed Hydrolysis of Benzyl Benzoate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of Benzyl 2-(benzyloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Benzyl 2-(benzyloxy)-4-fluorobenzoate, a fluorinated aromatic ester, represents a class of compounds often utilized as key building blocks in the synthesis of complex bioactive molecules. The precise control of its purity is paramount, as even trace-level impurities can alter pharmacological and toxicological profiles, posing significant risks to patient health and jeopardizing regulatory approval.

This guide provides an in-depth, technically-grounded exploration of High-Performance Liquid Chromatography (HPLC) as the principal technique for the purity assessment of Benzyl 2-(benzyloxy)-4-fluorobenzoate. We will dissect the rationale behind method development, present a robust, validated protocol, and objectively compare its performance against alternative HPLC conditions and orthogonal analytical technologies. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights to ensure the integrity of their analytical data.

The Primacy of HPLC in Pharmaceutical Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for purity determination in the pharmaceutical industry.[1] Its prominence stems from its high resolution, sensitivity, and versatility in separating non-volatile and thermally unstable compounds, which are common characteristics of pharmaceutical molecules.[2] For a compound like Benzyl 2-(benzyloxy)-4-fluorobenzoate, Reversed-Phase HPLC (RP-HPLC) is the method of choice. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase, making it ideal for analyzing a wide range of organic molecules.[3]

The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[3] By carefully manipulating the mobile phase composition, flow rate, and column chemistry, a high degree of separation between the main compound and its structurally similar impurities can be achieved.

Strategic Development of a Purity-Indicating HPLC Method

A robust analytical method is not born from a template but is rationally designed. The objective is to develop a "stability-indicating" method, one that can separate the API from its potential impurities and degradation products. Below, we detail the causal logic behind the experimental choices for analyzing Benzyl 2-(benzyloxy)-4-fluorobenzoate.

Column Selection: The Foundation of Separation

The choice of the stationary phase is the most critical parameter in HPLC method development. For a non-polar compound like Benzyl 2-(benzyloxy)-4-fluorobenzoate, a C18 (octadecylsilane) column is the logical starting point. The long alkyl chains provide a high degree of hydrophobicity, promoting retention and allowing for effective separation based on subtle differences in polarity among the analyte and its impurities. A standard column dimension (e.g., 4.6 mm x 150 mm) with a 3 or 5 µm particle size offers a good balance between resolution, backpressure, and analysis time.[4]

Mobile Phase Optimization: Driving the Separation
  • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.

  • Aqueous Phase: HPLC-grade water is the standard. To improve peak shape and ensure reproducible retention times, a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid , is often added to the mobile phase. This suppresses the ionization of any residual silanol groups on the silica-based column, minimizing undesirable peak tailing.[4]

  • Elution Mode: For impurity profiling, a gradient elution is vastly superior to an isocratic one.[4] A gradient, where the concentration of the organic solvent is increased over time, allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, all while maintaining sharp peak shapes.

Detector Wavelength Selection: Ensuring Sensitive Detection

The presence of multiple aromatic rings in Benzyl 2-(benzyloxy)-4-fluorobenzoate suggests strong ultraviolet (UV) absorbance. Based on the UV spectra of similar structures like benzoic acid and other fluorobenzoates, a detection wavelength in the range of 230-260 nm is appropriate.[1][5][6] A photodiode array (PDA) detector is invaluable during method development as it can capture the entire UV spectrum for each peak, which helps in peak tracking and assessing peak purity.

Optimized HPLC Protocol for Purity Assessment

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a PDA detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    20.0 95
    25.0 95
    25.1 50

    | 30.0 | 50 |

Sample Preparation:

  • Accurately weigh approximately 10 mg of Benzyl 2-(benzyloxy)-4-fluorobenzoate.

  • Dissolve in acetonitrile to a final concentration of 1.0 mg/mL.

  • Vortex until fully dissolved.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

  • Theoretical Plates (N): ≥ 5000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Data Analysis and Purity Calculation: The purity is typically calculated using the area percent method, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative HPLC Methods

To demonstrate the robustness of the chosen method, its performance can be compared against alternatives. The key is to challenge the separation by altering critical parameters.

ParameterOptimized Method (C18)Alternative 1 (Phenyl-Hexyl)Alternative 2 (Methanol)
Stationary Phase C18Phenyl-HexylC18
Organic Modifier AcetonitrileAcetonitrileMethanol
Hypothetical Resolution (Main Peak vs. Impurity A) 2.51.8 (π-π interaction causes co-elution)2.1 (Broader peaks)
Hypothetical Analysis Time 30 min30 min35 min (Higher viscosity)
Rationale Excellent hydrophobic selectivity for general impurities.Offers alternative selectivity (π-π interactions) but may not resolve all impurities effectively.Can alter selectivity but often results in lower efficiency and higher backpressure compared to acetonitrile.

This table presents hypothetical data to illustrate the comparative performance.

Comparison with Orthogonal Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. Employing orthogonal methods—techniques that separate based on different chemical or physical principles—is a cornerstone of robust analytical science.

TechniquePrincipleSuitability for Benzyl 2-(benzyloxy)-4-fluorobenzoate
Gas Chromatography (GC) Separation based on volatility and boiling point.Unsuitable. The compound is non-volatile and would likely decompose at the high temperatures required for GC analysis.[7] Derivatization could be an option but adds complexity and potential for artifacts.[8][9]
High-Performance Thin-Layer Chromatography (HPTLC) Planar chromatography based on polarity.Suitable for rapid screening. HPTLC is a fast and cost-effective method for preliminary purity checks and can be used to quickly screen for the presence of major impurities.[2][10] However, it generally offers lower resolution and sensitivity compared to HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Excellent orthogonal technique. qNMR is a primary analytical method that can determine purity without needing a reference standard of the analyte itself.[11][12] It is particularly powerful for confirming the identity and purity of the main component but may lack the sensitivity to detect trace impurities below 0.1%.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-based detection.Essential for impurity identification. While HPLC-UV can quantify impurities, LC-MS is the definitive tool for identifying their structures by providing molecular weight and fragmentation data.[13][14][15] This is crucial for understanding degradation pathways and meeting regulatory requirements for impurity characterization.

Method Validation: Establishing Trustworthiness

Once developed, the analytical method must be validated to prove it is suitable for its intended purpose, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18] This process establishes the method's trustworthiness and ensures the reliability of the data. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for consistent execution.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep1 Weigh Compound prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Filter Sample prep2->prep3 sst System Suitability Test (SST) prep3->sst inject Inject Sample onto HPLC sst->inject separate Gradient Separation on C18 Column inject->separate detect PDA Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Conclusion

The purity assessment of Benzyl 2-(benzyloxy)-4-fluorobenzoate is a critical step in ensuring its quality and suitability for pharmaceutical applications. A well-developed and validated Reversed-Phase HPLC method, built on a foundation of rational scientific choices, provides the necessary resolution and sensitivity to accurately quantify the main component and detect process-related impurities and potential degradants. While HPLC stands as the primary workhorse for this task, a comprehensive purity profile is best achieved by integrating orthogonal techniques like qNMR for an absolute purity check and LC-MS for the definitive identification of unknown impurities. By adhering to these rigorous analytical principles and validation standards, researchers and developers can generate data of the highest integrity, ensuring the quality and safety of the final pharmaceutical product.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis.Google Cloud.
  • A Comparative Guide to HPLC Analysis of Diphenylmethylene-Glycine Benzyl Ester Purity.Benchchem.
  • A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.Benchchem.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).Jordi Labs.
  • Overview of RP-HPLC method development for drug estim
  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS?Alwsci.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.Journal of Medicinal Chemistry.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment.PubMed.
  • The UV-Vis absorption spectra of 1 and 2.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).ICH.
  • A Guide to Quantit
  • Advances in Impurity Profiling of Pharmaceutical Formulations.Biomedical Journal of Scientific & Technical Research.
  • Analyzing Non-Volatile Compounds with GC-MS: A Guide.AZoM.
  • Principles of Gas Chrom
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.European Medicines Agency (EMA).
  • Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS.SynThink Research Chemicals.
  • GC and GC-MS for Non-vol
  • UV-Vis Spectrum of Benzoic Acid.SIELC Technologies.
  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.Eurofins.

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A Comparative Spectroscopic Guide to Fluorinated and Non-Fluorinated Benzyl Benzoates for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—including enhanced metabolic stability, increased binding affinity, and improved bioavailability—underscore its importance. This guide provides a detailed comparative analysis of the spectroscopic data of non-fluorinated benzyl benzoate and its fluorinated analogues, specifically benzyl 4-fluorobenzoate and 4-fluorobenzyl benzoate. Through an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish and characterize these structurally similar yet functionally distinct molecules.

The Structural Impact of Fluorine: A Spectroscopic Overview

The substitution of a hydrogen atom with a fluorine atom, while seemingly minor, induces significant changes in the electronic environment of a molecule. These alterations are readily observable through various spectroscopic techniques. In this guide, we will dissect the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for our three compounds of interest:

Compound Name Structure
Benzyl BenzoateC₆H₅COOCH₂C₆H₅
Benzyl 4-Fluorobenzoate4-FC₆H₄COOCH₂C₆H₅
4-Fluorobenzyl BenzoateC₆H₅COOCH₂(4-FC₆H₄)

This comparative analysis will not only highlight the diagnostic spectroscopic signatures of each compound but also delve into the underlying physical principles that govern these differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The introduction of a highly electronegative fluorine atom profoundly influences the chemical shifts and coupling constants of nearby nuclei.

¹H NMR Spectroscopy

In ¹H NMR, the presence of fluorine introduces characteristic splitting patterns and shifts in the signals of neighboring protons.

Compound Aromatic Protons (ppm) Methylene Protons (-CH₂-) (ppm)
Benzyl Benzoate8.06-7.27 (m, 10H)[1]5.33 (s, 2H)[1]
Benzyl 4-Fluorobenzoate8.11-8.06 (m, 2H), 7.45-7.33 (m, 5H), 7.09 (dd, J = 13.0, 4.5 Hz, 2H)[1]5.35 (s, 2H)[1]
4-Fluorobenzyl Benzoate8.06-8.04 (m, 2H), 7.54-7.50 (m, 1H), 7.42-7.38 (m, 4H), 7.04 (dd, J = 9.7, 7.7 Hz, 2H)[1]5.29 (d, J = 6.4 Hz, 2H)[1]

Analysis of ¹H NMR Data:

  • Benzyl Benzoate: The spectrum displays a complex multiplet for the ten aromatic protons and a sharp singlet for the two methylene protons.

  • Benzyl 4-Fluorobenzoate: The protons on the fluorinated aromatic ring (ortho to the fluorine) appear as a doublet of doublets due to coupling with both the fluorine atom and the adjacent protons. The other aromatic protons also show distinct multiplets. The methylene protons remain a singlet as they are distant from the fluorine atom.

  • 4-Fluorobenzyl Benzoate: Here, the methylene protons are adjacent to the fluorinated ring and thus appear as a doublet due to coupling with the fluorine atom. The aromatic protons on the fluorinated ring exhibit a characteristic doublet of doublets pattern.

¹³C NMR Spectroscopy

The high electronegativity of fluorine also significantly impacts the ¹³C NMR spectrum, causing downfield shifts for the carbon atom directly bonded to fluorine and influencing the chemical shifts of other carbons in the molecule.

Compound Carbonyl Carbon (C=O) (ppm) Methylene Carbon (-CH₂-) (ppm) Aromatic Carbons (ppm)
Benzyl Benzoate166.1566.47135.91, 132.82, 129.97, 129.51, 128.41, 128.19, 128.05, 127.98
Benzyl 4-Fluorobenzoate165.3666.73167.00, 164.48, 135.84, 132.23, 131.0, 128.6, 128.5, 128.2, 115.8, 115.5
4-Fluorobenzyl Benzoate166.1765.82163.75, 161.29, 132.95, 130.10, 130.02, 129.90, 129.54, 128.26, 115.52, 115.48, 115.31, 115.27[1]

Analysis of ¹³C NMR Data:

  • Carbon-Fluorine Coupling: The most striking feature in the ¹³C NMR spectra of the fluorinated compounds is the large coupling constant between the fluorine and the directly attached carbon (¹JCF), which typically ranges from 240 to 320 Hz. This results in a large doublet for the carbon bearing the fluorine atom. Long-range couplings (²JCF, ³JCF, etc.) are also observed and provide valuable structural information.

  • Chemical Shift Trends: The carbon atom directly bonded to fluorine experiences a significant downfield shift due to the strong deshielding effect of the fluorine atom. The chemical shifts of the other aromatic carbons are also affected, with carbons ortho and para to the fluorine showing the most pronounced changes.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.

Key Features of ¹⁹F NMR:

  • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR studies.

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, which minimizes signal overlap and simplifies spectral analysis.

  • Coupling Information: ¹⁹F nuclei couple with other nuclei, such as ¹H and ¹³C, providing valuable information about the connectivity of the molecule.

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Compound Key IR Absorptions (cm⁻¹)
Benzyl Benzoate~1720 (C=O stretch), ~1270 (C-O stretch), ~3030 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch)
Benzyl 4-Fluorobenzoate~1725 (C=O stretch), ~1280 (C-O stretch), ~1230 (C-F stretch), ~3030 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch)
4-Fluorobenzyl Benzoate~1720 (C=O stretch), ~1270 (C-O stretch), ~1225 (C-F stretch), ~3030 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch)

Analysis of IR Data:

  • Carbonyl Stretch (C=O): The position of the carbonyl stretching vibration is sensitive to the electronic effects of substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom in benzyl 4-fluorobenzoate is expected to cause a slight shift to a higher wavenumber (blue shift) for the C=O stretch compared to benzyl benzoate.

  • Carbon-Fluorine Stretch (C-F): The C-F stretching vibration typically appears as a strong absorption in the region of 1000-1400 cm⁻¹. The exact position can vary depending on the nature of the aromatic system. This is a key diagnostic peak for the presence of a fluorine substituent.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation.

Expected Fragmentation Patterns:

  • Benzyl Benzoate (MW: 212.24 g/mol ):

    • Molecular Ion (M⁺): m/z = 212

    • Major Fragments:

      • m/z = 105 (C₆H₅CO⁺, benzoyl cation) - Often the base peak.

      • m/z = 91 (C₇H₇⁺, benzyl cation/tropylium ion).

      • m/z = 77 (C₆H₅⁺, phenyl cation).

  • Benzyl 4-Fluorobenzoate (MW: 230.23 g/mol ):

    • Molecular Ion (M⁺): m/z = 230

    • Major Fragments:

      • m/z = 123 (4-FC₆H₄CO⁺, 4-fluorobenzoyl cation).

      • m/z = 91 (C₇H₇⁺, benzyl cation/tropylium ion).

      • m/z = 95 (4-FC₆H₄⁺, 4-fluorophenyl cation).

  • 4-Fluorobenzyl Benzoate (MW: 230.23 g/mol ):

    • Molecular Ion (M⁺): m/z = 230

    • Major Fragments:

      • m/z = 109 (4-FC₆H₄CH₂⁺, 4-fluorobenzyl cation).

      • m/z = 105 (C₆H₅CO⁺, benzoyl cation).

      • m/z = 77 (C₆H₅⁺, phenyl cation).

Analysis of MS Data:

The fragmentation patterns of the fluorinated isomers are highly diagnostic. The position of the fluorine atom determines the mass of the resulting benzoyl or benzyl fragment ions, allowing for unambiguous differentiation between the two isomers.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and accuracy of the spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Sample Weigh ~10-20 mg of sample Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Vortex Vortex to ensure homogeneity Solvent->Vortex Tube Transfer to a 5 mm NMR tube Vortex->Tube Insert Insert sample into the spectrometer Tube->Insert Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field to optimize homogeneity Lock->Shim Acquire Acquire ¹H, ¹³C, and ¹⁹F spectra with appropriate parameters Shim->Acquire FT Fourier Transform the raw data Acquire->FT Phase Phase correct the spectra FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectra (e.g., TMS for ¹H and ¹³C) Baseline->Reference Integrate Integrate the signals Reference->Integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Typical NMR Parameters:

  • ¹H NMR: 32 scans, 1-second relaxation delay.

  • ¹³C NMR: 1024 scans, 2-second relaxation delay, proton decoupled.

  • ¹⁹F NMR: 128 scans, 1-second relaxation delay, proton decoupled.

IR Spectroscopy (ATR-FTIR)

FTIR_Workflow cluster_ftir ATR-FTIR Analysis Background Collect a background spectrum of the clean ATR crystal Sample_Apply Apply a small drop of the liquid sample to the crystal Background->Sample_Apply Acquire_Spectrum Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Sample_Apply->Acquire_Spectrum Clean Clean the ATR crystal with an appropriate solvent Acquire_Spectrum->Clean

Caption: Workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Mass Spectrometry (EI-MS)

MS_Workflow cluster_ms Electron Ionization Mass Spectrometry Sample_Intro Introduce a dilute solution of the sample into the ion source (e.g., via direct infusion or GC) Ionize Ionize the sample with a 70 eV electron beam Sample_Intro->Ionize Analyze Separate the resulting ions in the mass analyzer Ionize->Analyze Detect Detect the ions and generate the mass spectrum Analyze->Detect

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The strategic placement of a fluorine atom on the benzyl benzoate scaffold results in distinct and predictable changes in the spectroscopic data. In NMR, the key differentiators are the chemical shifts and coupling patterns of the aromatic and methylene protons and carbons, as well as the direct observation of the fluorine signal in ¹⁹F NMR. IR spectroscopy provides a clear indication of the C-F bond, and mass spectrometry offers unambiguous structural confirmation through characteristic fragmentation patterns. A thorough understanding of these spectroscopic nuances is paramount for researchers in the field of drug development, enabling the confident identification and characterization of fluorinated molecules and accelerating the pace of innovation.

References

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)−H Bond Activation. The Royal Society of Chemistry. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Benzyl 2-(benzyloxy)-4-fluorobenzoate Analogs as Putative Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide delves into the structure-activity relationship (SAR) of benzyl 2-(benzyloxy)-4-fluorobenzoate analogs, a chemical scaffold with potential applications in pharmaceutical research, particularly in the development of novel anti-cancer agents.[1] While direct, extensive SAR studies on this specific scaffold are emerging, we will construct a comparative analysis based on established principles of medicinal chemistry and data from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, providing a framework for designing and evaluating new analogs with enhanced biological activity.

Introduction: The Benzyl 2-(benzyloxy)-4-fluorobenzoate Scaffold

The core structure of benzyl 2-(benzyloxy)-4-fluorobenzoate presents several key features for medicinal chemistry exploration. It is a versatile intermediate in organic synthesis, and the presence of a fluorine atom can significantly enhance reactivity and selectivity in various chemical reactions.[1] Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity.[2][3] The two benzyloxy groups offer extensive possibilities for substitution to probe the steric and electronic requirements of a potential binding pocket.

For the purpose of this guide, we will hypothesize a primary biological target relevant to oncology, such as a receptor tyrosine kinase (RTK) or a key enzyme in a cancer cell signaling pathway. The following sections will outline a systematic approach to modifying the parent scaffold and predict the impact of these changes on inhibitory activity.

Synthetic Strategy: A Generalised Approach

The synthesis of benzyl 2-(benzyloxy)-4-fluorobenzoate analogs can be achieved through a convergent synthesis strategy. A common approach involves the benzylation of a fluorinated benzoic acid derivative, followed by esterification.

Proposed Synthetic Workflow

A 4-Fluoro-2-hydroxybenzoic acid C Intermediate A (2-(Benzyloxy)-4-fluorobenzoic acid) A->C Williamson Ether Synthesis (Base, Solvent) B Benzyl Bromide (R1) B->C E Final Analog (Benzyl 2-(benzyloxy)-4-fluorobenzoate analog) C->E Fischer Esterification (Acid catalyst) D Benzyl Alcohol (R2) D->E

Caption: Proposed synthetic workflow for benzyl 2-(benzyloxy)-4-fluorobenzoate analogs.

This two-step process allows for the introduction of diverse substituents on both the 2-benzyloxy ring (R1) and the benzyl ester ring (R2), facilitating the generation of a chemical library for SAR studies.

Structure-Activity Relationship Analysis

For a systematic SAR study, the benzyl 2-(benzyloxy)-4-fluorobenzoate scaffold can be divided into three key regions for modification:

  • Region A: The Benzyl Ester Moiety

  • Region B: The 2-Benzyloxy Ring

  • Region C: The Core Fluorobenzoate Ring

Caption: Key regions for SAR modification of the benzyl 2-(benzyloxy)-4-fluorobenzoate scaffold.

Region A: The Benzyl Ester Moiety

The benzyl ester group can influence the compound's solubility, cell permeability, and interaction with the target protein. Modifications in this region can help to optimize pharmacokinetic properties.

Analog Modification (R2) Hypothesized Impact on Activity Rationale
1a Unsubstituted BenzylBaselineReference compound.
1b 4-MethoxybenzylIncreasedThe electron-donating methoxy group may enhance binding through favorable electronic interactions.
1c 4-ChlorobenzylIncreasedThe electron-withdrawing chloro group can alter the electronic distribution and potentially improve binding affinity. Halogen substitutions are known to influence potency.[4]
1d 3,4-DichlorobenzylPotentially IncreasedMultiple halogen substitutions can further enhance binding or improve metabolic stability.
1e PyridylmethylVariableThe nitrogen atom can act as a hydrogen bond acceptor, potentially improving solubility and forming new interactions with the target.
Region B: The 2-Benzyloxy Ring

This region is likely to be critical for direct interaction with the biological target. Exploring a range of substituents can define the size and electronic requirements of the binding pocket.

Analog Modification (R1) Hypothesized Impact on Activity Rationale
2a Unsubstituted BenzylBaselineReference compound.
2b 4-FluorobenzylIncreasedThe small, electronegative fluorine atom can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target.[5] The (3-fluoro)benzyloxyphenyl unit has been identified as a pharmacophore for modulating Na+ channel slow inactivation, suggesting the importance of fluorine in this position for some targets.[6]
2c 4-TrifluoromethylbenzylIncreasedThe CF3 group is a strong electron-withdrawing group and can improve metabolic stability and binding affinity.
2d 3,4-DifluorobenzylPotentially IncreasedThe substitution pattern can be crucial for optimal interaction.[5]
2e NaphthylmethylDecreasedThe bulky naphthyl group may introduce steric hindrance, preventing optimal binding.
Region C: The Core Fluorobenzoate Ring

While the 4-fluoro substituent is a defining feature of the parent scaffold, its position and the presence of other substituents on this ring can fine-tune the electronic properties and orientation of the molecule within the binding site.

Analog Modification Hypothesized Impact on Activity Rationale
3a 4-FluoroBaselineReference compound.
3b 2-FluoroVariableShifting the position of the fluorine atom will significantly alter the electronic properties and geometry of the molecule.
3c 5-Chloro-4-fluoroPotentially IncreasedThe addition of another halogen can enhance binding affinity or alter the molecule's conformation.
3d 4,5-DifluoroPotentially IncreasedSimilar to 3c, this modification can improve interactions with the target.

Experimental Protocols: A Framework for Evaluation

To validate the hypothesized SAR, a systematic biological evaluation is necessary. This typically involves a primary biochemical assay followed by cell-based assays to assess cellular potency and cytotoxicity.

Primary Screen: Enzyme Inhibition Assay (Hypothetical RTK Target)

This protocol outlines a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a hypothetical Receptor Tyrosine Kinase (RTK).

Materials:

  • Recombinant human RTK enzyme

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Coupling enzymes (e.g., pyruvate kinase, lactate dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • Nicotinamide adenine dinucleotide (NADH)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, peptide substrate, coupling enzymes, PEP, and NADH.

  • Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the RTK enzyme and ATP.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Secondary Screen: Cell-Based Proliferation Assay

This assay evaluates the ability of the compounds to inhibit the proliferation of a cancer cell line that overexpresses the target RTK.

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Resazurin-based viability reagent (e.g., alamarBlue)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Plot the percentage of viability versus the logarithm of the compound concentration to determine the EC50 value.

Conclusion and Future Directions

The SAR of benzyl 2-(benzyloxy)-4-fluorobenzoate analogs is a promising area for the discovery of new therapeutic agents. This guide provides a foundational framework for the systematic design and evaluation of novel derivatives. Based on the analysis of related chemical scaffolds, it is hypothesized that substitutions on both the benzyl ester and the 2-benzyloxy rings will significantly impact biological activity. Specifically, the introduction of small, electron-withdrawing groups, such as fluorine, at the para-position of these rings is predicted to be beneficial.

Future work should focus on synthesizing the proposed analogs and evaluating them in relevant biochemical and cell-based assays to validate these hypotheses. Further optimization of the most potent compounds can then be pursued to improve their pharmacokinetic and pharmacodynamic properties, ultimately leading to the identification of promising drug candidates.

References

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  • A) Biologically active and relevant fluorinated compounds. B) Current... ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl 2-(benzyloxy)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of Benzyl 2-(benzyloxy)-4-fluorobenzoate (CAS No. 351445-97-1). As specific hazard data for this compound is not extensively published, this directive is grounded in a risk-based approach, drawing from the known profiles of its constituent chemical classes: aromatic esters and fluorinated organic compounds. The following procedures are designed to empower researchers with a self-validating system of safety, ensuring personal protection and environmental integrity.

Hazard Analysis: A Proactive Assessment

To establish a robust personal protective equipment (PPE) strategy, we must first understand the potential risks. Benzyl 2-(benzyloxy)-4-fluorobenzoate is a complex molecule, and its hazard profile can be inferred by examining its structural components and related chemical analogs.

  • Aromatic Ester Core: This structure is similar to Benzyl Benzoate (CAS No. 120-51-4). Safety data for Benzyl Benzoate indicates it is harmful if swallowed and toxic to aquatic life with long-lasting effects[1]. Esters can also cause skin and eye irritation upon contact[2].

  • Fluorinated Benzene Ring: The presence of a fluorine atom on the benzene ring places this compound in the category of fluorinated organic compounds. These substances require careful handling due to their unique reactivity and potential for persistence[3]. A primary concern with fluorinated compounds is the potential for the release of highly toxic hydrogen fluoride (HF) upon thermal decomposition[4].

  • General Properties: This compound is a solid at room temperature and should be stored at 0-8°C[3]. While no specific inhalation toxicity data is available, like any fine chemical powder or vapor, aerosols should be avoided.

Based on this analysis, we will operate under the assumption that Benzyl 2-(benzyloxy)-4-fluorobenzoate is, at a minimum, an irritant, harmful if swallowed, and an environmental hazard.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. The primary method of exposure control must always be the implementation of robust engineering controls.

  • Chemical Fume Hood: All handling of Benzyl 2-(benzyloxy)-4-fluorobenzoate, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any dust, aerosols, or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood and to dilute any fugitive emissions[1].

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following protocol outlines the minimum requirements.

Eye and Face Protection

Direct contact with chemical splashes is a leading cause of laboratory injuries.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this chemical is handled[5].

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers, reactions under pressure, or cleanup of large spills), a full-face shield must be worn in addition to chemical splash goggles[5].

Hand Protection

Skin contact is a primary route of exposure. Due to the lack of specific glove permeation data for Benzyl 2-(benzyloxy)-4-fluorobenzoate, a double-gloving strategy is mandated. This provides redundant protection and minimizes the risk of exposure should the outer glove fail.

  • Inner Glove: A standard nitrile examination glove. This layer provides dexterity and splash protection during incidental contact.

  • Outer Glove: A glove with high resistance to aromatic compounds and esters. Butyl rubber gloves are an excellent choice as they offer superior protection against esters and ketones[6].

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. If direct contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves[7].

Glove MaterialSuitability for Aromatic EstersRationale & Limitations
Nitrile Fair to Poor (for Outer Layer)Good for incidental splash and as an inner glove. Not recommended for prolonged exposure to aromatic solvents or some esters[6].
Butyl Rubber Excellent Provides superior resistance to a wide range of chemicals, including esters, aldehydes, and ketones[6]. This is the recommended outer glove.
Natural Rubber (Latex) PoorOffers poor resistance to many organic solvents and can cause allergic reactions[6]. Not recommended.

Disclaimer: This table provides general guidance. It is imperative to consult the specific chemical resistance charts provided by your glove manufacturer for the most accurate information.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened[5].

  • Chemical Apron: For procedures involving larger quantities (>50 g) or a heightened risk of splashes, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

When all work is conducted within a properly functioning chemical fume hood, respiratory protection is typically not required. However, in the event of an emergency, such as a large spill outside of containment, or if engineering controls are insufficient, respiratory protection is necessary[5]. In such cases, a full-face respirator with an organic vapor/acid gas cartridge would be appropriate, but this must be done in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Procedural Workflow: Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as selecting the correct equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Inspect PPE for damage D2 2. Don Inner Gloves (Nitrile) D1->D2 D3 3. Don Lab Coat D2->D3 D4 4. Don Outer Gloves (Butyl) over coat cuffs D3->D4 D5 5. Don Chemical Splash Goggles D4->D5 D6 6. Don Face Shield (if required) D5->D6 F1 1. Remove Face Shield (if worn) F2 2. Remove Outer Gloves (turn inside out) F1->F2 F3 3. Remove Lab Coat (turn inside out) F2->F3 F4 4. Remove Goggles F3->F4 F5 5. Remove Inner Gloves (turn inside out) F4->F5 F6 6. Wash Hands Thoroughly F5->F6

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of Benzyl 2-(benzyloxy)-4-fluorobenzoate and all associated materials.

  • Chemical Waste: All residual Benzyl 2-(benzyloxy)-4-fluorobenzoate and solutions containing it must be disposed of as hazardous chemical waste. Do not dispose of it down the drain[2].

  • Contaminated Materials: Any materials that have come into contact with the chemical are considered hazardous waste. This includes:

    • Used or contaminated PPE (gloves, disposable aprons).

    • Weighing paper, pipette tips, and contaminated labware.

    • Spill cleanup materials.

  • Waste Collection: Collect all contaminated solid materials in a dedicated, clearly labeled, and sealed hazardous waste container[5].

  • Final Disposal Method: Due to the fluorinated nature of this compound, high-temperature incineration at a licensed waste facility is the recommended disposal method[8][9]. This ensures the complete destruction of the molecule and prevents the release of persistent organic pollutants into the environment. Always follow your institution's specific hazardous waste disposal procedures and local environmental regulations[5].

References

  • Safety Data Sheet: benzyl benzoate. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Benzyl benzoate. Carl ROTH. [Link]

  • Gloves Chemical Resistance Chart. Interstate Safety. [Link]

  • preparation of esters. Chemguide. [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • [Withdrawn] How to dispose of industrial solvents that contain F gas. GOV.UK. [Link]

  • Fluorochemicals: Persistent, Dangerous, Avoidable. German Environment Agency (Umweltbundesamt). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.